dopamine D4 receptor
Description
Properties
CAS No. |
137750-34-6 |
|---|---|
Molecular Formula |
C9H15NO3 |
Synonyms |
dopamine D4 receptor |
Origin of Product |
United States |
The Crucial Role of Dopamine Receptors in Central Nervous System Function
Dopamine (B1211576) is a vital neurotransmitter in the central nervous system (CNS), acting as a chemical messenger between nerve cells. clevelandclinic.org It plays a fundamental role in a multitude of physiological processes, including motor control, motivation, reward, cognition, memory, and learning. clevelandclinic.orgwikipedia.orgparisbraininstitute.org The diverse actions of dopamine are mediated by a class of G protein-coupled receptors known as dopamine receptors. wikipedia.org These receptors are integral to neural signaling that modulates many critical behaviors. wikipedia.org The proper functioning of dopaminergic pathways is essential for maintaining mental and physical health, and any dysfunction in dopamine receptor signaling is implicated in a variety of neurological and psychiatric disorders. wikipedia.orgmdpi.com
Molecular Biology and Genetic Architecture of the Dopamine D4 Receptor
Dopamine (B1211576) D4 Receptor Protein Structure
The DRD4 protein is a member of the D2-like family of dopamine receptors and, like all dopamine receptors, belongs to the large superfamily of G protein-coupled receptors (GPCRs). publisherspanel.comebi.ac.ukelifesciences.org
G Protein-Coupled Receptor (GPCR) Topology
As a typical GPCR, the DRD4 possesses a characteristic structure consisting of seven transmembrane (TM) helices connected by alternating intracellular and extracellular loops. nih.govpublisherspanel.comacs.org The N-terminus of the protein is located on the extracellular side, while the C-terminus resides in the cytoplasm. nih.gov This fundamental architecture is crucial for its function in transducing signals across the cell membrane. acs.org The D2-like family of receptors, including DRD4, primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase upon activation. elifesciences.orgeneuro.org
Significance of the Third Intracellular Loop
A defining feature of the DRD4 is its unusually long and polymorphic third intracellular loop (ICL3). tandfonline.comnih.gov This loop is encoded in part by the aforementioned 48-bp VNTR in exon 3. epigenomicslab.com The length of ICL3 varies depending on the number of repeats, which can range from two to eleven. nih.gov This variability makes the ICL3 of the DRD4 a highly disordered and interactive region. tandfonline.comnih.gov ICL3 is critical for the receptor's interaction with intracellular signaling partners, most notably G proteins. acs.org While the polymorphic repeat region itself does not seem to directly affect the specificity or efficiency of Giα coupling, the regions of ICL3 proximal to TM5 and TM6 are essential for this interaction. acs.org The proline-rich nature of this loop is unique among GPCRs and is thought to play a role in interactions with other proteins, including those with SH3 binding domains. tandfonline.comnih.govcollectionscanada.ca Furthermore, this loop is a site for post-translational modifications, such as ubiquitination, which can be influenced by the number of repeats and can regulate receptor function. portlandpress.com
Current Understanding from Crystal Structures and Computational Models
Computational modeling, including molecular dynamics simulations, has complemented these structural studies by providing a dynamic view of the receptor. mdpi.comnih.gov These models have been used to predict the structure of the DRD4 in its active and inactive states and to simulate the conformational changes that occur upon ligand binding. mdpi.comresearchgate.net For example, simulations have suggested that agonist binding triggers a series of conformational shifts in the transmembrane region, involving "molecular switches" that are characteristic of GPCR activation. nih.gov These computational approaches are also instrumental in structure-based drug design, allowing for the virtual screening of large compound libraries to identify novel and selective DRD4 ligands. nih.govdrugtargetreview.com
Conformational Dynamics of DRD4
The DRD4 is not a static entity but rather a dynamic protein that exists in multiple conformational states. mdpi.comnih.gov The binding of an agonist or an antagonist shifts the equilibrium between these states. mdpi.com Molecular dynamics simulations have been crucial in exploring these conformational dynamics. mdpi.comnih.gov These studies have shown that agonist binding induces significant conformational changes, particularly on the intracellular side of the receptor, leading to an "open" conformation of ICL3 that is suitable for G protein binding. nih.gov The transition to an active state involves the rearrangement of key residues and the outward movement of the intracellular end of TM6. mdpi.com The ICL3, due to its length and disordered nature, is particularly dynamic. tandfonline.comnih.gov This inherent flexibility is thought to be crucial for its ability to interact with various signaling proteins. eneuro.orgtandfonline.com
Orthosteric Ligand Binding
The orthosteric binding site of the dopamine D4 receptor (DRD4) is the primary docking location for its natural ligands and a host of synthetic molecules. This site is located within the transmembrane (TM) helices of the receptor. unimi.it
Endogenous Ligand Interactions (Dopamine, Epinephrine (B1671497), Norepinephrine)
The principal endogenous ligand for the DRD4 is dopamine. However, the receptor is also responsive to other catecholamines, namely epinephrine and norepinephrine (B1679862). nih.gov The binding of these signaling molecules initiates conformational changes in the receptor, leading to the activation of intracellular signaling pathways, primarily through Gαi/o proteins, which results in the downregulation of adenylyl cyclase activity. nih.govmdpi.com
While dopamine is the most potent of these endogenous activators, norepinephrine also binds to and activates DRD4 at submicromolar concentrations. frontiersin.org This interaction is significant as it suggests a broader role for DRD4 in catecholaminergic signaling beyond just dopamine. The structural basis for these interactions lies in the shared catecholamine scaffold, which allows for key contacts with specific amino acid residues within the DRD4 binding pocket.
Binding Affinity and Subtype Selectivity (e.g., vs. D2R, D3R)
A defining characteristic of the DRD4 is its pharmacological profile, which distinguishes it from the other members of the D2-like receptor family, the D2 (D2R) and D3 (D3R) receptors. acs.orgnih.gov While all three subtypes are activated by dopamine, they exhibit different affinities for a wide array of synthetic ligands. This subtype selectivity is a critical aspect of drug design, aiming to target specific receptors to achieve desired therapeutic effects while minimizing off-target interactions.
The antipsychotic drug clozapine (B1669256), for instance, exhibits a binding affinity for DRD4 that is approximately tenfold higher than for other dopamine receptors. nih.govelifesciences.org This preferential binding is thought to be a key factor in its unique clinical profile. In contrast, many traditional antipsychotic medications display higher affinity for D2 receptors.
The structural underpinnings of this selectivity are found in the subtle yet significant differences in the amino acid sequences of the ligand-binding pockets of these receptors. The DRD4 possesses a distinct binding crevice between TM2 and TM3, which differs from the pocket observed in D2 and D3 receptors, contributing to its unique ligand-binding properties. nih.gov
Characterization of Selective DRD4 Agonists
Selective DRD4 agonists are compounds that preferentially bind to and activate the D4 receptor. These molecules are invaluable tools for probing the physiological functions of DRD4.
One of the classic examples of a selective DRD4 agonist is A-412997. nih.gov This compound has been instrumental in preclinical research. More recent efforts have led to the development of other selective agonists, often through systematic modification of existing scaffolds. researchgate.net For example, fucoxanthin (B1674175) has been identified as a selective agonist for D3 and D4 receptors. researchgate.net
The development of these selective agonists often involves computational modeling and structure-activity relationship (SAR) studies to optimize interactions with the DRD4 binding site while minimizing affinity for D2R and D3R. researchgate.net
Table 1: Selective DRD4 Agonists
| Compound | Ki (nM) at D4R | Selectivity vs. D2R | Selectivity vs. D3R |
|---|---|---|---|
| A-412997 | 4.3 nih.gov | >100-fold nih.gov | >100-fold nih.gov |
| Fucoxanthin | 81,870 (EC50) researchgate.net | Selective for D3/D4 researchgate.net | 5-fold less selective than for D3 researchgate.net |
Structure-Activity Relationship (SAR) Studies for DRD4 Ligands
Structure-activity relationship (SAR) studies are crucial for the rational design of novel DRD4 ligands. unicam.itnih.gov These studies involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on binding affinity and functional activity.
For many DRD4 ligands, a common structural feature is a basic nitrogen atom that forms a critical interaction with a conserved aspartate residue in TM3 of the receptor. unicam.it The nature of the aromatic moieties and the linker connecting them to the basic core are key determinants of both affinity and selectivity. For instance, in the heteroarylmethylphenylpiperazine class of ligands, substitutions on the terminal arylpiperazine ring can significantly modulate functional activity. nih.gov Similarly, for biarylmethylamines, specific substitutions can lead to highly potent and selective compounds. nih.gov
These SAR studies have highlighted that even minor structural modifications can lead to significant changes in a ligand's pharmacological profile, sometimes converting an agonist into an antagonist. acs.orgunicam.it
Allosteric Modulation of DRD4
Beyond the orthosteric site, the DRD4, like many other G protein-coupled receptors (GPCRs), possesses allosteric binding sites. mdpi.comnih.gov Allosteric modulators bind to these topographically distinct sites and can fine-tune the receptor's response to endogenous ligands. nih.gov They can act as positive allosteric modulators (PAMs), enhancing the effect of the orthosteric ligand, or as negative allosteric modulators (NAMs), diminishing it. nih.gov
The exploration of allosteric modulation of DRD4 is a promising area of research, offering the potential for more nuanced therapeutic interventions with potentially fewer side effects compared to orthosteric ligands. mdpi.com Research has shown that the D4 receptor's binding-site crevice is coupled to three distinct sites of allosteric modulation, which can be influenced by ions like sodium and zinc. nih.gov
Furthermore, DRD4 can form heteromers with other receptors, such as the D2 receptor, leading to allosteric receptor-receptor interactions that can modulate the function of both receptors. researchgate.net The discovery of D2R-D4R heteromers has revealed enhancing allosteric interactions between their respective orthosteric binding sites. researchgate.net
Identification of Allosteric Binding Sites
The this compound possesses multiple, distinct allosteric binding sites, which allow for complex regulation of its activity. Research has demonstrated the existence of at least three separate sites for allosteric modulation. nih.gov One of the most well-characterized allosteric sites on biogenic amine G protein-coupled receptors, including the D4 receptor, is a conserved aspartic acid residue in the second transmembrane-spanning (TMS) domain. This site is a primary point of modulation by sodium ions and pH. nih.gov
Beyond this ion-binding site, studies have identified other distinct allosteric pockets. For instance, the binding of the amiloride (B1667095) derivative, methylisobutylamiloride (MIA), was found to be unaffected by sodium or zinc, indicating it acts at a separate site. nih.gov Mutagenesis studies further support the existence of multiple sites. A mutation at position D77N in TMS2 eliminated sodium's effect on zinc binding but only partially reduced MIA's affinity. Conversely, a mutation at M107V in TMS3 significantly increased MIA's binding affinity without affecting zinc binding. nih.gov These findings provide strong evidence that the D4 receptor's binding-site crevice is coupled to at least three distinct allosteric modulation sites, sensitive to sodium, zinc, and amiloride derivatives, respectively. nih.gov The development of bitopic ligands, which can simultaneously bind to both an orthosteric and an allosteric site, further highlights the complexity and therapeutic potential of these multiple binding locations. uniroma1.it
Mechanisms of Allosteric Modulator Action (e.g., Positive, Negative, Silent Allosteric Modulators)
Allosteric modulators are classified based on their effect on the receptor's response to an orthosteric agonist, such as dopamine. nih.govmdpi.com This classification includes positive, negative, and silent allosteric modulators. mdpi.comsemanticscholar.org
Positive Allosteric Modulators (PAMs) : PAMs enhance the effect of an endogenous agonist. mdpi.comwikipedia.org They can achieve this by increasing the agonist's binding affinity, boosting its efficacy in activating the receptor, or both. wikipedia.org A key advantage of PAMs is that they only exert their effect when the endogenous agonist is present, thus preserving the natural temporal and spatial patterns of neurotransmission. mdpi.comnih.gov For the D4 receptor, the peptide PAOPA, derived from the endogenous modulator melanostatin, acts as a PAM, increasing the binding of agonists. uniroma1.itnih.gov This potentiation of the natural dopamine signal suggests potential therapeutic utility. mdpi.com
Negative Allosteric Modulators (NAMs) : NAMs reduce the activity of an orthosteric agonist. mdpi.comnih.gov They can decrease the agonist's affinity or efficacy, thereby dampening the receptor's response. wikipedia.org Zinc, for example, acts as a noncompetitive NAM for antagonist binding at the D4 receptor, meaning it reduces the maximum binding capacity rather than just altering the affinity. nih.gov
Silent Allosteric Modulators (SAMs) : Also known as neutral allosteric modulators, SAMs bind to an allosteric site without having a direct effect on agonist activity. mdpi.comwikipedia.org Their primary function is to block the binding of other allosteric modulators (PAMs or NAMs) to that site. mdpi.comnih.govwikipedia.org While specific SAMs for the D4 receptor are not as extensively documented as PAMs and NAMs, they represent a distinct class of modulators in GPCR pharmacology. nih.govsemanticscholar.org
The action of these modulators is often subject to a "ceiling effect," where once the allosteric sites are saturated, no further modulation of the orthosteric ligand's effect is possible. mdpi.comnih.gov This property can enhance the safety profile of allosteric drugs compared to traditional orthosteric ligands. mdpi.comresearchgate.net
Table 1: Mechanisms of Allosteric Modulators at the this compound
| Modulator Type | Mechanism of Action | Example Compound/Ion | Effect on D4 Receptor | Citation |
|---|---|---|---|---|
| Positive Allosteric Modulator (PAM) | Increases agonist affinity and/or efficacy. | PAOPA | Potentiates agonist binding. | uniroma1.itnih.gov |
| Negative Allosteric Modulator (NAM) | Decreases agonist affinity and/or efficacy. | Zinc (Zn²⁺) | Noncompetitively inhibits antagonist binding. | nih.gov |
| Silent Allosteric Modulator (SAM) | Binds to an allosteric site without affecting agonist activity, but blocks other modulators. | N/A (General Concept) | Prevents PAM/NAM binding. | mdpi.comsemanticscholar.orgwikipedia.org |
Influence of Ions (e.g., Sodium, Zinc) and Other Modulators
Inorganic ions, particularly sodium (Na⁺) and zinc (Zn²⁺), are crucial endogenous allosteric modulators of dopamine receptor function. nih.govnih.gov
Sodium (Na⁺) : Sodium ions are well-established negative allosteric modulators for agonist binding at D2-like receptors. uniprot.org For the D4 receptor specifically, Na⁺ negatively modulates the binding of other allosteric modulators. For instance, the presence of 120 mM NaCl leads to an eight-fold decrease in the affinity of zinc for the wild-type D4 receptor. nih.gov This effect is dependent on the conserved aspartic acid residue (D77) in the second transmembrane domain, as mutating this residue renders zinc binding insensitive to sodium. nih.gov The ability of sodium to tune the actions of other modulators highlights a complex interplay in receptor regulation. mdpi.com
Zinc (Zn²⁺) : Zinc also acts as an allosteric modulator of the D4 receptor. mdpi.comnih.gov It reversibly and dose-dependently inhibits the binding of the antagonist [³H]methylspiperone to the D4 receptor. nih.gov The mechanism of this inhibition is noncompetitive, characterized by a decrease in the maximal binding capacity (Bmax) with little to no change in the dissociation rate (koff). nih.gov This contrasts with its action at D2L and D3 receptors, where it acts as a competitive allosteric modulator. nih.gov The interaction between zinc and the D4 receptor is also influenced by sodium ions, indicating a complex relationship between these two ionic modulators. nih.govnih.gov
The distinct binding sites and mechanisms of action for ions and other small molecules like amiloride derivatives underscore the multiple layers of allosteric control exerted on the D4 receptor. nih.gov
Table 2: Influence of Ions on this compound Ligand Binding
| Ion | Site of Action | Effect on D4 Receptor | Interaction with Other Modulators | Citation |
|---|---|---|---|---|
| Sodium (Na⁺) | Conserved aspartic acid (D77) in TMS2. | Negatively modulates agonist binding. | Decreases the affinity of zinc for the D4 receptor. | nih.govuniprot.org |
| Zinc (Zn²⁺) | Distinct allosteric site coupled to the Na⁺ site. | Noncompetitively inhibits antagonist binding. | Binding affinity is reduced by sodium ions. | nih.govnih.gov |
Therapeutic Implications of Allosteric Modulation
The development of allosteric modulators for the this compound holds significant promise for treating various central nervous system disorders. nih.gov The potential advantages over traditional orthosteric drugs—such as enhanced selectivity, a "ceiling effect" that may reduce overdose risk, and the preservation of natural signaling patterns—make them an attractive therapeutic strategy. mdpi.comnih.govmdpi.com
One of the primary areas of interest is in the treatment of schizophrenia. mdpi.comnih.gov Negative and cognitive symptoms of schizophrenia are thought to be related, in part, to dopamine deficits in the prefrontal cortex. mdpi.com PAMs could potentially address these symptoms by amplifying dopamine signaling where and when it is needed, without causing the overstimulation associated with orthosteric agonists. mdpi.com For example, the D4 receptor PAM, PAOPA, has shown efficacy in preclinical models of social withdrawal, a negative symptom of schizophrenia. mdpi.com
Allosteric modulators may also offer new approaches for cognitive enhancement. wikipedia.org The D4 receptor is implicated in cognitive processes like working memory. wikipedia.org By fine-tuning D4 receptor activity, allosteric modulators could potentially improve cognitive function in disorders like ADHD and Alzheimer's disease without the side effects associated with direct agonists or antagonists. wikipedia.orggoogle.com The ability to achieve greater receptor subtype specificity with allosteric modulators could lead to treatments with improved efficacy and fewer off-target effects. mdpi.comnih.gov
G Protein Coupling and Canonical Signaling
The primary and most well-characterized signaling mechanism of the this compound involves its interaction with heterotrimeric G proteins, specifically those of the Gi/o family. ebi.ac.uknih.govfrontiersin.org This interaction is a hallmark of D2-like receptors and is central to their modulatory effects on neuronal activity. nih.gov
Gi/o Protein Coupling and Inhibition of Adenylyl Cyclase
Upon agonist binding, the this compound undergoes a conformational change that facilitates its coupling to inhibitory G proteins of the Gi/o family. wikipedia.orgebi.ac.uknih.gov This coupling leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the activity of the enzyme adenylyl cyclase. wikipedia.orgtandfonline.comuniprot.org This inhibitory action is a key feature of D4 receptor signaling, and studies have shown that the human D4 receptor can couple to multiple pertussis toxin-sensitive G proteins, including Gαi2, Gαi3, and Gαo. tandfonline.com Some research also suggests a preferential coupling of the rat D4 receptor to Gz. tandfonline.comresearchgate.net The third intracellular loop of the D4 receptor is crucial for this G protein coupling. acs.org
Regulation of Cyclic AMP (cAMP) Pathways
The inhibition of adenylyl cyclase by the activated Gαi/o subunit leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov As a key intracellular signaling molecule, cAMP is responsible for activating protein kinase A (PKA) and other downstream effectors. By reducing cAMP levels, the this compound effectively dampens PKA-mediated signaling cascades. This reduction in cAMP has been observed in various experimental systems and is considered a primary mechanism through which the D4 receptor exerts its influence on cellular function. nih.govjneurosci.org For instance, in photoreceptor cells, D4 receptor activation suppresses the light-sensitive pool of cAMP. jneurosci.orgnih.gov
Non-Canonical and G-Protein-Independent Signaling
In addition to the classical G protein-mediated pathways, the this compound can also signal through mechanisms that are independent of G protein activation. These non-canonical pathways often involve the recruitment of other intracellular proteins that modulate receptor function and initiate alternative signaling cascades.
Recruitment of Beta-Arrestins
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the this compound can recruit β-arrestins. nih.govnih.gov While β-arrestin binding is a common mechanism for desensitization and internalization of GPCRs, the interaction with the D4 receptor appears to be complex. nih.govnih.gov Some studies have indicated that dopamine-induced arrestin recruitment to the D4 receptor is not readily detectable, while others suggest that it can be enhanced by the co-expression of GRK2. nih.govub.edu The recruitment of β-arrestin can lead to the scaffolding of other signaling proteins, initiating pathways that are distinct from G protein-mediated signaling. acs.org
Interaction with Dopamine Receptor Interacting Proteins (DRIPs)
The this compound's function is also modulated by a host of interacting proteins, collectively known as dopamine receptor interacting proteins (DRIPs). nih.govklinikpsikiyatri.org These proteins can influence receptor trafficking, signaling, and localization. nih.gov While a number of DRIPs have been identified for other dopamine receptor subtypes, the specific repertoire of DRIPs for the D4 receptor is still being elucidated. However, it is known that proline-rich sequences in the polymorphic third intracellular loop of the D4 receptor can act as potential binding sites for proteins containing SH3 domains. ub.edu These interactions can form signaling complexes or "signalplexes" that fine-tune the receptor's functional output. researchgate.net
Modulation of Ion Channels and Intracellular Calcium
A significant aspect of this compound signaling involves the modulation of various ion channels, which in turn affects neuronal excitability and intracellular calcium levels. nih.gov
Activation of the D4 receptor has been shown to modulate the activity of several types of ion channels. One of the key targets is the G-protein-coupled inwardly rectifying potassium (GIRK) channel. frontiersin.orgnih.gov The Gβγ subunits released upon Gi/o protein activation can directly bind to and open GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane, which results in an inhibitory effect on neuronal firing. frontiersin.orgmdpi.com
The D4 receptor also influences calcium channels. In some cell types, D4 receptor activation leads to the inhibition of voltage-gated calcium channels, which can reduce calcium influx and neurotransmitter release. nih.govphysiology.org Conversely, in other cellular contexts, D4 receptor stimulation can lead to an increase in intracellular calcium concentration. nih.govdiscoverx.comdiscoverx.com This can occur through various mechanisms, including the mobilization of calcium from intracellular stores via the activation of phospholipase C and the subsequent production of inositol (B14025) 1,4,5-triphosphate (IP3). drugbank.comphysiology.org For example, in human adrenocarcinoma cells, D4 receptor activation enhances angiotensin II-stimulated elevation of intracellular IP3 and calcium. physiology.org Furthermore, D4 receptor activation has been linked to phospholipid methylation, which may in turn affect the kinetics of ion channels. nih.govmodeldb.science
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels
Activation of the this compound is a significant regulator of neuronal excitability through its interaction with G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. nih.gov This interaction is a hallmark of Gi/o-coupled receptors. ashdin.com
Research Findings :
Experiments have demonstrated that D4 receptors interact with and modulate GIRK currents. nih.govphysiology.org Studies using Xenopus oocytes showed that dopamine stimulates various polymorphic variants of the human D4 receptor (D4.2, D4.4, and D4.7) to modulate GIRK channel currents. nih.gov
Biochemical studies have shown that D4 receptors can be co-precipitated with GIRK channels from heterologous expression systems, indicating the formation of a stable signaling complex during their biosynthesis. tandfonline.comtandfonline.com This physical association facilitates efficient signal transduction from the receptor to the channel.
Calcium Channel Modulation
The influence of D4 receptor activation on calcium (Ca²⁺) channels is multifaceted and highly dependent on the specific cell type and context. nih.gov This modulation can be either inhibitory or stimulatory.
Inhibition of Calcium Currents : In several cell types, D4R activation leads to the inhibition of voltage-gated calcium channels.
In pituitary (GH4C1, AtT20) and cerebellar granule cells, D4R activation inhibits calcium currents, including those from L-type channels. nih.govphysiology.org
In non-peptidergic dorsal root ganglion (DRG) neurons, D4R activation is the primary mediator of D2-like receptor-induced down-modulation of depolarization-elicited intracellular Ca²⁺ increases. researchgate.net This effect is largely due to the selective inhibition of CaV2.2 (N-type) Ca²⁺ channels. researchgate.net This mechanism contributes to the presynaptic inhibition of neurotransmitter release by reducing calcium entry into the nerve terminal. physiology.org
Stimulation of Calcium Currents : Conversely, in other experimental systems, such as HEK293 cells, D4R activation has been reported to stimulate calcium currents. nih.gov
Intracellular Calcium Release via IP3 Receptors
Beyond modulating Ca²⁺ influx through plasma membrane channels, the D4 receptor can trigger the release of calcium from intracellular stores, primarily the endoplasmic reticulum. This process is mediated by the inositol triphosphate (IP3) receptor.
Mechanism of Action : In certain cellular environments, D4R activation can engage signaling pathways that activate phospholipase C (PLC). nih.gov A notable example is the transactivation of the platelet-derived growth factor (PDGF) β receptor in hippocampal neurons, which in turn activates PLCγ. nih.gov PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. The IP3 molecule diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytosol. nih.govnih.govpnas.org
Research Findings :
Studies using cultured hippocampal neurons have shown that dopamine and the selective D4R agonist PD168077 can induce transient increases in intracellular calcium. nih.gov
This calcium response is blocked by antagonists of the IP3 receptor (e.g., thapsigargin, which depletes stores) and ryanodine (B192298) receptors, confirming that the calcium is released from internal stores. nih.gov
The effect is independent of extracellular calcium, further supporting an intracellular release mechanism. nih.govpnas.org This signaling cascade can lead to downstream effects, such as the activation of CaMKII, which plays a critical role in modulating synaptic plasticity. nih.govnih.gov
| D4R-Mediated Intracellular Signaling Event | Key Effector/Channel | Primary Outcome | Example Cellular Context | Supporting References |
| Neuronal Inhibition | GIRK Channels | Hyperpolarization, reduced neuronal firing | Xenopus Oocytes, Central Nervous System | tandfonline.comnih.govtandfonline.commdpi.com |
| Calcium Current Modulation (Inhibition) | L-type, N-type Ca²⁺ Channels | Decreased Ca²⁺ influx | Pituitary Cells, Cerebellar Granule Cells, DRG Neurons | nih.govphysiology.orgresearchgate.net |
| Calcium Current Modulation (Stimulation) | Ca²⁺ Channels | Increased Ca²⁺ influx | HEK293 Cells | nih.gov |
| Intracellular Calcium Release | IP3 Receptors | Release of Ca²⁺ from endoplasmic reticulum | Hippocampal Neurons | nih.govnih.govpnas.org |
Cross-Talk with Other Neurotransmitter Systems and Receptors
Interactions with Glutamate (B1630785) Receptors (NMDA, AMPA)
The D4 receptor is a key modulator of glutamatergic neurotransmission, which is mediated by N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Presynaptic Inhibition : D4 receptors are often located on presynaptic glutamatergic terminals. mdpi.com Their activation can decrease the release of glutamate, which subsequently reduces the activation of postsynaptic NMDA and AMPA receptors. mdpi.commdpi.com This mechanism has been observed in brain regions such as the nucleus accumbens. mdpi.commdpi.com
Postsynaptic Modulation :
NMDA Receptors : D4R signaling can inhibit NMDA receptor currents. In the prefrontal cortex, this inhibition may involve the disinhibition of protein phosphatase 1 (PP1), which then dephosphorylates CaMKII, ultimately reducing NMDA receptor expression at the plasma membrane. In the hippocampus, a more complex pathway involving the transactivation of the PDGF receptor has been implicated in the D4R-mediated inhibition of NMDA receptor transmission. nih.govtandfonline.com
AMPA Receptors : Activation of D4 receptors in prefrontal cortex interneurons can cause a persistent suppression of AMPA receptor-mediated currents. nih.gov Downstream effects of D4R-induced calcium signaling via CaMKII can also regulate AMPA receptors, which are crucial for glutamatergic transmission. nih.gov
Modulation of Alpha-2A Adrenoceptors
The D4 receptor physically interacts with the alpha-2A adrenoceptor (α2AR) to form heteromers, creating a signaling hub for catecholamines like dopamine and norepinephrine.
Heteromer Formation : The existence of α2AR-D4R heteromers has been demonstrated in mammalian cells and the mouse cerebral cortex using biophysical techniques like Bioluminescence Resonance Energy Transfer (BRET). nih.govub.edu These receptors are co-localized in cortical pyramidal neurons. nih.govub.edu
Functional Consequences : The functional outcome of this interaction is critically dependent on the specific polymorphic variant of the D4 receptor.
α2AR-D4.4R : In heteromers involving the common D4.4 variant, there is a negative allosteric interaction, or crosstalk. ub.edu Activation of the D4.4R can inhibit the signaling of the associated α2AR. nih.gov
α2AR-D4.7R : This negative crosstalk is lost when the D4.7 variant, which has been linked to Attention-Deficit/Hyperactivity Disorder (ADHD), is part of the heteromer. ub.eduresearchgate.net Furthermore, within the α2AR-D4.7R complex, D4R ligands demonstrate a lack of efficacy in promoting G protein activation, indicating a significant functional uncoupling. ub.eduresearchgate.net
Heteromerization with Other Dopamine Receptor Subtypes (e.g., D2R, D3R)
The D4 receptor also forms heteromers with other members of the D2-like receptor family, most notably the D2 receptor (D2R).
D2R-D4R Heteromers : The formation of D2R-D4R heteromers has been confirmed in both cellular models and in vivo. nih.govconicet.gov.ar This interaction is also influenced by D4R polymorphisms. The D4.7R variant is less efficient at forming heteromers with the D2R compared to the D4.2R and D4.4R variants. nih.govresearchgate.net
Functional Impact :
Co-activation of D2R and D4R in a heteromer can lead to a synergistic potentiation of downstream signaling, such as the activation of the ERK/MAPK pathway. nih.gov This synergy is not observed when the D4.7R variant is present. nih.gov
In the context of glutamate release, D2R and D4R can act together. The D2R agonist quinelorane (B1678682) was shown to synergistically potentiate the D4R-mediated inhibition of glutamate release, an effect attributed to the D2R-D4R heteromer. nih.gov
Heteromerization with D4.7R can lead to a gain of function for the D2R-mediated inhibition of glutamate release by increasing the potency of dopamine at the D2R. conicet.gov.ar
D3R Interactions : While the D2R-D4R interaction is well-documented, D4R is part of the broader D2-like family which also includes the D3 receptor. D2-like receptors are known to form various heteromeric complexes, including D2R-D3R heteromers, which contribute to the complexity of dopamine signaling. ptbioch.edu.plunibs.it
| Heteromer Partner | D4R Variant(s) Involved | Key Functional Consequence of Interaction | Supporting References |
| NMDA/AMPA Receptors | All (functional interaction) | Modulation of glutamatergic transmission (e.g., presynaptic inhibition, postsynaptic current suppression). | nih.govtandfonline.commdpi.commdpi.com |
| Alpha-2A Adrenoceptor (α2AR) | D4.4R | Negative crosstalk; D4R activation inhibits α2AR signaling. | nih.govub.edu |
| Alpha-2A Adrenoceptor (α2AR) | D4.7R | Loss of negative crosstalk; D4R ligands are ineffective within the heteromer. | ub.eduresearchgate.net |
| Dopamine D2 Receptor (D2R) | D4.2R, D4.4R | Synergistic potentiation of ERK signaling and inhibition of glutamate release. | nih.gov |
| Dopamine D2 Receptor (D2R) | D4.7R | Reduced ability to form heteromers; lack of synergistic effects; increased potency of dopamine at the D2R protomer. | nih.govconicet.gov.arresearchgate.net |
Synergy with Other Signaling Pathways (e.g., Neuregulin/ErbB4)
The this compound (D4R) engages in significant synergistic interactions with the Neuregulin-1 (NRG-1)/ErbB4 signaling pathway, a network implicated in brain development and psychiatric disorders like schizophrenia. pnas.orgcore.ac.uk This interplay is particularly evident in the modulation of neuronal network activity, such as hippocampal gamma oscillations, which are crucial for cognitive processes. pnas.org
Research has shown that NRG-1, through its receptor ErbB4, can dramatically increase extracellular dopamine levels in the hippocampus. pnas.orgnih.gov This elevation in dopamine subsequently leads to the activation of D4 receptors. mdpi.com The functional consequence of this interaction is significant; for instance, the reversal of long-term potentiation (LTP) in the hippocampus by NRG-1 is attenuated by the pharmacological blockade or genetic deletion of the D4 receptor. nih.gov This indicates that D4R activation is a critical downstream step in the NRG-1/ErbB4 signaling cascade that influences synaptic plasticity. nih.govmdpi.com
The convergence of these two pathways occurs in specific neuronal populations. In the hippocampus, D4 and ErbB4 receptors are co-expressed in parvalbumin-positive (PV+) basket cells, a type of GABAergic interneuron essential for generating gamma oscillations. pnas.orgcore.ac.uk The activation of D4 receptors by the agonist PD168077 increases the power of these oscillations, an effect that is blocked by the D4R-specific antagonist L-745,870. pnas.org Crucially, the increase in gamma oscillation power induced by NRG-1 is significantly reduced by D4R antagonists, demonstrating that D4R activity is essential for the full effects of NRG-1 on neural network activity. pnas.org This synergistic relationship provides a cellular mechanism that may be compromised in psychiatric disorders affecting cognitive function. pnas.orgcore.ac.uk
Receptor Regulation and Trafficking
The functionality and cell surface density of the this compound are tightly controlled by regulatory processes, including desensitization, internalization, and post-translational modifications. These mechanisms ensure an appropriate response to dopamine signaling and are distinct from those governing other dopamine receptor subtypes.
Desensitization and Internalization Mechanisms
The this compound exhibits a notable resistance to agonist-induced desensitization and internalization, processes that typically attenuate G-protein coupled receptor (GPCR) signaling following stimulation. researchgate.net Unlike many other GPCRs, including the closely related D2 receptor, the D4 receptor does not robustly internalize or down-regulate in response to agonist treatment in various cell lines. researchgate.netnih.gov This resistance is linked to a blunted response in receptor phosphorylation and a failure to recruit β-arrestins upon stimulation in some experimental systems. researchgate.net Some studies suggest the D4 receptor co-immunoprecipitates with β-arrestin 2 constitutively, an association that does not change upon receptor stimulation. researchgate.net
However, the regulation of D4R trafficking is complex and cell-type specific. The classic desensitization pathway involves G-protein coupled receptor kinase (GRK) phosphorylation of the receptor, followed by arrestin binding. nih.gov While initial studies suggested a lack of β-arrestin recruitment, more recent evidence indicates that co-expression of GRK2 can enhance the potency of dopamine to induce β-arrestin 2 recruitment to the D4R and accelerate the desensitization of receptor-evoked G-protein-coupled inwardly rectifying potassium (GIRK) channel responses. researchgate.net
Furthermore, unique mechanisms have been identified in specific tissues. In photoreceptor cells, for example, dopamine-dependent internalization of the D4R requires the presence of both a β-arrestin and a visual arrestin (ARR1 or ARR4). nih.gov Co-immunoprecipitation experiments revealed a dopamine-dependent interaction between the human D4R and ARR4. nih.gov Internalization was only observed when a β-arrestin and a visual arrestin were co-transfected with the D4R, suggesting a cooperative and specialized mechanism for receptor sequestration in these cells. nih.gov The general mechanism for internalization, when it does occur, appears to be dependent on dynamin. nih.gov
| Condition | D4R Internalization Observation | Key Proteins Involved | Source |
| Agonist treatment in HEK293, HeLa, CHO cells | Resistance to internalization and down-regulation. researchgate.net | β-arrestins (not recruited). researchgate.net | researchgate.net |
| Co-expression with GRK2 | Accelerated desensitization and enhanced β-arrestin 2 recruitment. researchgate.net | GRK2, β-arrestin 2. researchgate.net | researchgate.net |
| Co-expression in HEK293T cells (photoreceptor model) | Dopamine-dependent internalization. nih.gov | β-arrestin (1 or 2) AND Visual arrestin (ARR1 or ARR4). nih.gov | nih.gov |
Post-Translational Modifications Affecting Function
Post-translational modifications (PTMs) are critical for regulating the this compound's lifecycle, from protein folding and trafficking to signaling and degradation. escholarship.org Key modifications identified for the D4R include phosphorylation, ubiquitination, and palmitoylation.
Phosphorylation: The D4 receptor undergoes phosphorylation, a primary mechanism for regulating GPCR activity. escholarship.org Evidence points to the constitutive phosphorylation of two serine residues located in the third intracellular loop of the receptor, independent of agonist stimulation. researchgate.net This basal phosphorylation may contribute to the receptor's unique signaling properties and resistance to desensitization. nih.gov In contrast, agonist-induced phosphorylation, a hallmark of desensitization for many GPCRs, appears to be blunted for the D4R. researchgate.net
Ubiquitination: Ubiquitination, the attachment of ubiquitin proteins, is another crucial PTM for the D4R. nih.gov This process is mediated by the BTB-Kelch protein KLHL12, which acts as a specific adaptor in a Cullin3-based E3 ubiquitin ligase complex. nih.govnih.gov KLHL12 specifically interacts with the polymorphic region of the D4R's third intracellular loop and enhances its ubiquitination. nih.gov Interestingly, KLHL12-mediated ubiquitination does not target the D4R for degradation but likely regulates other cellular processes like endocytosis or trafficking. nih.govuniprot.org Research has also revealed that D4R ubiquitination can occur on non-lysine residues; a lysine-deficient D4R mutant was still found to be ubiquitinated on cytoplasmic serine and threonine residues. escholarship.orgnih.gov
Palmitoylation: The D4R is also subject to palmitoylation, the covalent attachment of fatty acids. uniprot.org This lipid modification occurs on a cysteine residue in the C-terminal tail of the receptor. uniprot.orgresearchgate.net Palmitoylation is important for the normal expression of the D4 receptor at the cell membrane, influencing its trafficking and localization. uniprot.orgresearchgate.net
| Modification | Enzyme/Protein | Site | Functional Consequence | Source |
| Phosphorylation | Unknown Kinases | Serine residues in the 3rd intracellular loop. researchgate.net | Constitutive phosphorylation, may contribute to resistance to desensitization. researchgate.netnih.gov | researchgate.net |
| Ubiquitination | KLHL12 (in Cul3-E3 ligase complex). nih.govnih.gov | Lysine, Serine, and Threonine residues. escholarship.orgnih.gov | Does not lead to degradation; may regulate trafficking. nih.govuniprot.org | nih.govescholarship.orgnih.gov |
| Palmitoylation | Unknown | Cysteine residue in the C-terminal tail. uniprot.org | Important for normal expression at the cell membrane. uniprot.orgresearchgate.net | uniprot.orgresearchgate.net |
The Dopamine D4 Receptor: Distinctive Features and Research Significance
Among the dopamine (B1211576) receptor subtypes, the D4 receptor possesses several unique characteristics that have made it a prominent focus of research. frontiersin.org It is encoded by the highly polymorphic DRD4 gene located on chromosome 11. mdpi.comwikipedia.org
One of the most notable features of the DRD4 gene is the presence of a variable number of tandem repeats (VNTR) in its third exon. mdpi.comresearchgate.net This 48-base-pair repeat sequence can vary from 2 to 11 repeats, with the 4- and 7-repeat variants being the most common. frontiersin.org This polymorphism leads to structural and functional variations in the receptor, influencing its response to dopamine. mdpi.comresearchgate.net For instance, the 7-repeat variant (D4.7) has been shown to have a blunted intracellular response to dopamine. mdpi.comresearchgate.net
The D4 receptor also has a distinct neuroanatomical distribution compared to other dopamine receptors. mdpi.com While D1 and D2 receptors are highly expressed in the striatum, the D4 receptor is found in lower abundance in this region and is more prominently located in the prefrontal cortex, hippocampus, and amygdala. frontiersin.orgacs.orgpatsnap.com These brain regions are critically involved in higher-order cognitive functions, emotional regulation, and memory. mdpi.compatsnap.com
Broad Implications of Drd4 in Neuropsychiatric Research
The unique genetic properties and specific brain localization of the DRD4 have significant implications for a range of neuropsychiatric disorders. nih.govnih.gov Extensive research has explored the association of DRD4 polymorphisms, particularly the 7-repeat allele, with conditions characterized by impulsivity and attentional deficits.
Attention-Deficit/Hyperactivity Disorder (ADHD): A substantial body of research has linked the DRD4 gene, specifically the 7-repeat allele, to an increased susceptibility to ADHD. researchgate.nettandfonline.compsychiatryonline.org Meta-analyses have supported this association, suggesting that this genetic variant is a contributing factor to the disorder. psychiatryonline.orgoup.com The D4 receptor's role in the prefrontal cortex, a region central to executive functions like attention and impulse control, provides a neurobiological basis for this association. mdpi.comnih.gov
Substance Use Disorders: The DRD4 gene has also been implicated in substance use disorders. frontiersin.orgresearchgate.net The 7-repeat variant has been associated with a greater risk for severe dependency in individuals who abuse substances. researchgate.netuit.no Research suggests that D4 receptor antagonists may hold therapeutic potential for treating addiction to stimulants like cocaine and nicotine (B1678760) by reducing their rewarding effects. acs.orgnih.govchemrxiv.org
Schizophrenia: The D4 receptor has been a subject of interest in schizophrenia research, largely due to the atypical antipsychotic drug clozapine (B1669256), which exhibits a significantly higher affinity for D4 receptors compared to D2 or D3 receptors. nih.govcapes.gov.br Some post-mortem studies have reported elevated levels of D4 receptors in the brains of individuals with schizophrenia. jwatch.orgnih.gov However, the direct role of D4 receptor polymorphisms in susceptibility to schizophrenia remains a topic of ongoing investigation, with some studies showing inconclusive associations. tandfonline.comnih.gov
Other Conditions: The influence of the DRD4 extends to other areas of neuropsychiatric research, including investigations into personality traits like novelty seeking, eating disorders, and bipolar disorder. mdpi.comwikipedia.orgpatsnap.comresearchgate.net
The following table summarizes the key dopamine (B1211576) receptor subtypes and their primary functions:
| Receptor Family | Subtype | Primary Signaling Mechanism | Key Associated Functions |
| D1-like | D1 | Activates adenylyl cyclase (↑ cAMP) | Memory, attention, impulse control, locomotion, reward system nih.govceltarys.com |
| D5 | Activates adenylyl cyclase (↑ cAMP) | Cognition, decision making, attention nih.govceltarys.com | |
| D2-like | D2 | Inhibits adenylyl cyclase (↓ cAMP) | Locomotion, attention, sleep, memory, learning nih.govceltarys.com |
| D3 | Inhibits adenylyl cyclase (↓ cAMP) | Cognition, impulse control, attention, sleep nih.govceltarys.com | |
| D4 | Inhibits adenylyl cyclase (↓ cAMP) | Cognition, memory, attention, impulse control, fear nih.govceltarys.com |
Physiological and Pathophysiological Roles of the Dopamine D4 Receptor
Functional Neuroanatomy and Distribution
The dopamine (B1211576) D4 receptor exhibits a distinct expression pattern throughout the brain, which underpins its diverse functional roles. acs.org
Expression Patterns in Brain Regions
The D4 receptor is prominently found in several key brain regions associated with higher-order cognitive and emotional processes.
Prefrontal Cortex (PFC): This region shows a high expression of D4 receptors, which are implicated in cognitive functions, emotional processing, attention, and working memory. acs.orgnih.govnih.gov The PFC is crucial for cognitive inhibition, impulse control, planning, and sensory gating. upf.edu D4 receptor expression is particularly dense in the deep layers of the PFC. nih.gov
Hippocampus: The hippocampus, a region critical for memory formation, also expresses D4 receptors. acs.orgmdpi.com This localization suggests a role for the D4 receptor in learning and memory processes. numberanalytics.com
Amygdala: The amygdala, involved in emotional processing, particularly fear, is another site of D4 receptor expression. mdpi.comelifesciences.org
Striatum: While the striatum, a key component of the motor and reward systems, has lower levels of D4 receptor mRNA expression compared to other dopamine receptors, they are present. nih.govmdpi.comnumberanalytics.com Specifically, D4 receptors are found in the nucleus accumbens, a part of the ventral striatum. mdpi.com They are particularly noted in the core of the nucleus accumbens. mdpi.com
Nucleus Accumbens: This structure, central to reward, motivation, and addiction, expresses all five dopamine receptor subtypes, including the D4 receptor. mdpi.commdpi.com
Thalamic Reticular Nucleus (TRN): The thalamic reticular nucleus, which modulates thalamocortical activity, shows a high expression of D4 receptors. nih.govresearchgate.net This localization is significant for the regulation of sensory information and attention.
Table 1: Expression of Dopamine D4 Receptor in Key Brain Regions
| Brain Region | Level of Expression | Associated Functions |
|---|---|---|
| Prefrontal Cortex | High | Cognition, attention, working memory, executive functions acs.orgnih.govnih.govupf.edu |
| Hippocampus | Present | Memory and learning acs.orgmdpi.comnumberanalytics.com |
| Amygdala | Present | Emotional processing, fear mdpi.comelifesciences.org |
| Striatum | Low to Moderate | Motor control, reward processing nih.govmdpi.comnumberanalytics.com |
| Nucleus Accumbens | Present | Reward, motivation, decision-making mdpi.commdpi.com |
| Thalamic Reticular Nucleus | High | Sensory gating, attention nih.govresearchgate.net |
Cellular Localization
The effects of the this compound are further defined by its specific location on different types of neurons and at various subcellular sites.
Pyramidal Neurons: D4 receptors are located on cortical pyramidal output neurons and their dendritic processes. jpp.krakow.plresearchgate.netnih.gov This localization allows them to directly influence the excitability of these principal neurons in the cortex. jpp.krakow.pl Activation of D4 receptors has been shown to decrease the frequency of spontaneous action potentials in PFC pyramidal neurons. nih.gov
Parvalbumin-Positive Interneurons: D4 receptors are highly expressed in GABAergic interneurons, including parvalbumin-positive fast-spiking interneurons. nih.govjpp.krakow.plnih.govnih.gov This suggests a role in modulating inhibitory circuits within the cortex. consensus.app Dopaminergic terminals form synaptic contacts with these parvalbumin-positive neurons. jpp.krakow.pl
Presynaptic Terminals: Evidence suggests that D4 receptors are located presynaptically, where they can modulate neurotransmitter release. elifesciences.orgresearchgate.net For instance, in the thalamic reticular nucleus, D4 receptors are found on presynaptic terminals originating from the globus pallidus, where they inhibit GABA release. researchgate.net
Postsynaptic Sites: D4 receptors are also found at postsynaptic sites, where they mediate the response to dopamine released into the synapse. elifesciences.org
GnRH Neurons: While not a primary focus of the provided outline, it is worth noting that dopamine, in general, plays a role in endocrine regulation, which can involve interactions with gonadotropin-releasing hormone (GnRH) neurons. nih.gov However, specific localization of D4 receptors on GnRH neurons is a more specialized area of research.
Role in Cognitive and Executive Functions
The strategic placement of the this compound in key brain circuits underlies its significant contribution to various cognitive and executive functions. numberanalytics.comconsensus.appbu.edu
Attention and Working Memory
The D4 receptor is strongly implicated in modulating attention and working memory, primarily through its actions in the prefrontal cortex. acs.orgnih.govupf.edugoogle.com
Attention: The high expression of D4 receptors in the PFC is linked to attentional processes. nih.govupf.edu Studies have shown that D4 receptor dysregulation is associated with attentional deficits. upf.edu
Working Memory: The D4 receptor is crucial for working memory, a key component of executive function. numberanalytics.comgoogle.com Impaired D4 receptor function is associated with working memory deficits. google.com Selective D4 receptor agonists have been shown to improve performance in tasks that rely on working memory. upf.edu
Decision-Making Processes
The this compound is involved in the complex cognitive processes of decision-making. acs.orgrowan.edu Its role is particularly evident in situations that involve weighing uncertain risks and rewards. rowan.edu The influence of D4 receptors on decision-making is linked to their expression in the prefrontal cortex and nucleus accumbens, regions critical for evaluating choices and their potential outcomes. mdpi.commdpi.com
Exploratory Behavior and Novelty Seeking
A significant body of research has linked the this compound to exploratory behavior and the personality trait of novelty seeking. nih.govjneurosci.orgjneurosci.orgresearchgate.net
Exploratory Behavior: Animal studies have demonstrated that the D4 receptor plays a role in how organisms respond to novel stimuli. jneurosci.orgjneurosci.org Mice lacking the D4 receptor show reduced exploration of new environments and objects. jneurosci.orgjneurosci.orgresearchgate.net Conversely, activation of D4 receptors with specific agonists can increase novel object exploration.
Novelty Seeking: In humans, variations in the gene encoding the D4 receptor (DRD4) have been associated with the personality trait of novelty seeking. nih.govjneurosci.org This trait is characterized by a tendency to seek out new and exciting experiences. jneurosci.org
Table 2: Research Findings on the Role of the this compound in Cognition
| Cognitive Function | Key Research Finding | Supporting Evidence |
|---|---|---|
| Attention | High D4R expression in the PFC is linked to attentional control. nih.govupf.edu | Dysregulation of D4R is associated with attentional deficits. upf.edu |
| Working Memory | D4R is essential for working memory function. numberanalytics.comgoogle.com | D4R agonists can improve performance in working memory tasks. upf.edu |
| Decision-Making | D4R is involved in decision-making processes, especially under uncertainty. acs.orgrowan.edu | D4R expression in the PFC and nucleus accumbens is critical for this role. mdpi.commdpi.com |
| Exploratory Behavior | D4R modulates behavioral responses to novelty. jneurosci.orgjneurosci.org | D4R knockout mice show reduced exploratory behavior. jneurosci.orgjneurosci.orgresearchgate.net |
| Novelty Seeking | Genetic variants of the D4R gene (DRD4) are associated with novelty-seeking traits. nih.govjneurosci.org | This association has been a subject of extensive research in human genetics. nih.gov |
Modulation of Neural Oscillations (e.g., Gamma, Delta)
The this compound plays a significant role in modulating neural oscillations, which are rhythmic patterns of neural activity crucial for information processing and communication between brain regions.
Gamma Oscillations: Activation of D4 receptors has been shown to enhance gamma oscillations, particularly in the prefrontal cortex and hippocampus. researchgate.netnih.gov These high-frequency oscillations are associated with cognitive processes such as attention and working memory. researchgate.net Studies in animal models suggest that D4 receptors, in synergy with the neuregulin/ErbB4 signaling pathway, modulate the activity of parvalbumin (PV)-expressing interneurons to regulate gamma frequency network oscillations. researchgate.net This modulation is critical for maintaining the balance of excitation and inhibition in prefrontal cortical circuits. researchgate.net
Delta Oscillations: The D4 receptor is also involved in the regulation of slow-wave delta oscillations. Activation of D4 receptors has been found to enhance delta activity in the thalamic nucleus reuniens and the prefrontal cortex while suppressing theta oscillations in the hippocampus in awake, freely moving rats. nih.govmdpi.comoup.com This shift in the balance between delta and theta oscillations may influence the functional connectivity between the prefrontal cortex and the hippocampus, which is vital for cognitive processes. nih.govmdpi.comoup.com The D4 receptor's influence on delta oscillations suggests its contribution to cognitive functions by modulating interregional communication within the brain. nih.gov
Regulation of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The this compound is a key regulator of synaptic plasticity, particularly in the prefrontal cortex.
D4 receptor activation can bidirectionally modulate synaptic strength in an activity-dependent manner. pnas.org In prefrontal cortex pyramidal neurons, D4 stimulation leads to a profound depression of AMPA receptor-mediated excitatory synaptic transmission when neuronal activity is high. pnas.org Conversely, when neuronal activity is low, D4 receptor activation causes a potentiation of these synaptic responses. pnas.org This homeostatic regulation is achieved through the bidirectional control of CaMKII activity and subsequent modulation of AMPA receptor trafficking to and from the synapse. pnas.orgnih.gov
Furthermore, D4 receptors can influence synaptic plasticity through their interaction with other receptor systems. For instance, they can form heteromers with adrenergic α2A receptors and dopamine D2 receptors, which can alter their signaling properties and impact neurotransmission. conicet.gov.ar Studies have also shown that D4 receptor activation can modulate morphine-induced plasticity in the dorsal striatum. mdpi.com In rats, long-term morphine treatment leads to a retraction of dendritic arbors and a loss of dendritic spines on medium spiny neurons, effects that are counteracted by the administration of a D4 receptor agonist. mdpi.com
Involvement in Behavioral Regulation (Derived from Animal Models)
Animal models have been instrumental in elucidating the role of the this compound in various aspects of behavioral regulation.
The involvement of the D4 receptor in impulsivity and behavioral inhibition is complex, with studies yielding somewhat mixed results. Some research suggests a link between D4 receptor gene polymorphisms and impulsivity-related disorders like ADHD. nih.govnih.gov Animal studies have explored this connection further. For example, mice lacking the D4 receptor (D4KO) have been examined for impulsive behaviors. One study found that D4KO mice did not differ from wild-type mice in tasks measuring delay discounting and response inhibition, suggesting that the absence of D4 receptors may not directly cause heightened impulsivity. nih.govdoi.org However, another study reported that D4 receptor knockout mice show hyperactivity. mdpi.com In rhesus macaques, a polymorphism in the DRD4 gene has been associated with variations in behavioral impulsivity, with juveniles carrying the long form of the allele spending less time near their mothers and exhibiting more restlessness. nih.gov
The D4 receptor appears to play a role in anxiety and mood regulation, although its precise function is still under investigation. Studies using D4 receptor knockout mice have shown that these animals exhibit heightened anxiety-like behaviors in paradigms such as the elevated plus-maze and the light/dark preference test. conicet.gov.ar They showed increased avoidance of the more aversive areas of the mazes, which was preventable by anxiolytic agents. conicet.gov.ar Conversely, some pharmacological studies in mice using selective D4 receptor antagonists, such as L-745,870 and L-741,742, did not find significant effects on anxiety-related behaviors in the elevated plus-maze. nih.gov The atypical antipsychotic clozapine (B1669256), which has an affinity for D4 receptors, also failed to show anxiolytic-like effects in this test. nih.gov More recent research with novel D4 receptor-targeted compounds has shown mild and sporadic anxiolytic effects of a D4R agonist in some behavioral tests in mice. nih.gov
The dopamine system is central to reward processing, and the D4 receptor contributes to this function, particularly within the prefrontal cortex. mdpi.comfrontiersin.org Animal studies suggest that D4 receptor signaling is involved in the expectation of reward. For instance, in a rodent slot machine task, activation of D4 receptors in the anterior cingulate cortex led rats to have an erroneous expectation of reward, particularly in "near-miss" situations. researchgate.net This suggests that D4 receptors may play a role in the cognitive evaluation of rewarding outcomes. However, direct stimulation of D4 receptors does not appear to be inherently reinforcing, as a selective D4R agonist did not induce conditioned place preference in rats, unlike amphetamine. mdpi.com This indicates that the D4 receptor's role in reward is more modulatory than direct.
While the dopamine D2 and D3 receptors are more directly implicated in motor control through the nigrostriatal pathway, the D4 receptor exerts indirect modulatory effects. D4 receptors are expressed in the globus pallidus, a key structure in the basal ganglia motor loop. umich.edu Research has shown that the D4 receptor can modulate inhibitory GABAergic transmission in this region, thereby influencing motor behavior. umich.edu Furthermore, the D4 receptor's role in modulating frontal cortico-striatal glutamatergic neurotransmission can indirectly impact motor output. conicet.gov.arfrontiersin.org Studies in D4 receptor knockout mice have reported decreased locomotor activity, potentially due to reduced motivation. researchgate.net
Reward Processing and Reinforcement Learning
Pathophysiological Mechanisms in Neuropsychiatric Disorders
The this compound (DRD4) has been a significant focus of research in the pathophysiology of several neuropsychiatric disorders due to its unique pharmacological properties and its high expression in cortical and limbic brain regions critical for cognition and emotion. Dysregulation of DRD4 signaling is implicated in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia.
Schizophrenia
Schizophrenia is a severe mental illness characterized by psychosis, negative symptoms (e.g., social withdrawal, anhedonia), and cognitive impairment. buffalo.edu The dopamine hypothesis has long been central to its pathophysiology, and the DRD4 has been investigated as a potential contributor. nih.govscirp.org
Research into DRD4 expression in the brains of individuals with schizophrenia has yielded mixed but intriguing results. Some postmortem studies have reported an elevated density of D4 receptors in the striatum of schizophrenic patients. nih.govnih.gov This upregulation was suggested to be related to the disease itself rather than a consequence of antipsychotic treatment. nih.gov However, other studies have failed to confirm this finding. nih.gov Similarly, studies measuring DRD4 mRNA in the frontal cortex have produced conflicting results, with reports of both increases and decreases. nih.gov
Functionally, the DRD4 is of interest because the atypical antipsychotic clozapine, which has unique efficacy in treatment-resistant schizophrenia, exhibits a much higher affinity for the D4 receptor compared to D2 and D3 receptors. nih.govnih.gov This pharmacological profile initially generated significant interest in DRD4 as a key therapeutic target. nih.gov
Genetic studies have also explored the link between DRD4 polymorphisms and schizophrenia. While the 7R allele association is weaker and less consistent than for ADHD, other variants have been implicated. nih.govtandfonline.com Meta-analyses have suggested that polymorphisms such as the -521 C>T (rs1800955) in the promoter region and a 120 bp tandem repeat upstream of the gene may be associated with schizophrenia risk. nih.govtandfonline.com Specifically, the -521 CC variant has been identified as a potential risk factor, particularly in East Asian populations. nih.govtandfonline.com Furthermore, DNA methylation of the DRD4 gene has been associated with schizophrenia in a gender-specific manner, with a significant association found in males. plos.org These epigenetic modifications could represent a mechanism through which environmental factors interact with genetic predisposition to influence disease risk. plos.org
Table 2: Summary of Findings on Altered DRD4 Expression and Function in Schizophrenia
| Finding Type | Observation | Implication | Citation |
| Receptor Density | Some postmortem studies report elevated D4 receptor density in the striatum of schizophrenic patients. | Suggests a primary role of DRD4 in the pathophysiology of the disease, independent of treatment effects. | nih.govnih.gov |
| mRNA Expression | Conflicting results, with both increases and decreases in D4 mRNA reported in the frontal cortex. | The regulation of DRD4 gene expression in schizophrenia is complex and not fully understood. | nih.gov |
| Genetic Polymorphisms | Meta-analyses suggest associations between schizophrenia risk and the -521 C>T and 120 bp tandem repeat polymorphisms. The -521 CC variant may be a risk factor in East Asians. | Specific DRD4 gene variants may confer susceptibility to schizophrenia. | nih.govtandfonline.com |
| Epigenetic Modification | Significant association between DRD4 DNA methylation and schizophrenia risk, particularly in males. | Provides a potential mechanism for gene-environment interactions in the pathogenesis of schizophrenia. | plos.org |
| Pharmacology | High affinity of the atypical antipsychotic clozapine for the D4 receptor. | Suggests that DRD4 is an important target for antipsychotic medications, contributing to their therapeutic effects. | nih.govnih.gov |
Role in Cognitive Deficits Associated with Schizophrenia
Cognitive deficits are recognized as a central and debilitating symptom of schizophrenia, often manifesting before the onset of positive symptoms and proving resistant to many antipsychotic treatments. nih.gov The this compound (D4R) has emerged as a significant area of investigation in the context of these cognitive impairments. nih.govconsensus.app Dysfunction of D4R signaling is implicated in the cognitive deficits observed in schizophrenia, and genetic variations in the D4R gene (DRD4) are associated with an increased risk for the disorder. consensus.appbuffalo.edu
The prefrontal cortex (PFC), a brain region crucial for cognitive functions and implicated in schizophrenia, shows high expression of D4Rs. consensus.appbuffalo.edumdpi.com Imaging studies have indicated that individuals with schizophrenia exhibit hypofunction of the PFC during cognitive tasks. nih.gov D4Rs are involved in modulating both GABAergic and glutamatergic neurotransmission within the PFC, which is essential for maintaining the balance of excitation and inhibition necessary for proper cortical function. consensus.appbuffalo.edu The receptor acts as a homeostatic regulator, stabilizing cortical excitability. consensus.app
Furthermore, D4Rs influence network oscillations, such as gamma and delta rhythms, in the PFC and related circuits. These oscillations are closely linked to attention and other cognitive processes. nih.govconsensus.app Studies suggest that D4R-selective ligands show potential in preclinical models for improving cognitive outcomes, highlighting the D4R as a possible therapeutic target for the cognitive symptoms of schizophrenia. nih.govconsensus.app For instance, research in animal models of cognitive impairment in schizophrenia has shown that D4 receptor agonism can have beneficial effects on novel object recognition. nih.gov
Molecular Mechanisms Related to Atypical Antipsychotic Action (e.g., Clozapine Affinity)
The this compound gained significant attention with the discovery that the atypical antipsychotic, clozapine, exhibits a notably higher affinity for the D4 receptor compared to D2 or D3 receptors. nih.govcambridge.orgresearchgate.net This finding suggested that the D4 receptor could be a key target in mediating the unique therapeutic effects of clozapine, particularly in treatment-resistant schizophrenia and its lower incidence of extrapyramidal side effects. nih.govpharmgkb.org The concentration of clozapine in the plasma water of patients at clinical doses corresponds well with its binding affinity for the D4 receptor in vitro, further supporting the D4 receptor as a potential therapeutic target. nih.govcambridge.org
Clozapine's high affinity for the D4 receptor is a distinguishing feature among antipsychotics. researchgate.netpharmgkb.orgnih.gov While most antipsychotic drugs have a lower affinity for the D4 receptor than the D2 receptor, clozapine's affinity is approximately 10 to 20 times higher for D4. nih.govcambridge.orgscielo.br This has led to the hypothesis that the unique efficacy of clozapine may be, at least in part, attributable to its interaction with the D4 receptor. researchgate.netresearchgate.net
However, the precise role of D4 receptor antagonism in the action of atypical antipsychotics is still under investigation. While initial hypotheses pointed to D4 receptor blockade as a primary mechanism for atypicality, subsequent research has shown that selective D4 antagonists are not effective as antipsychotics on their own. nih.govplos.orgjpsychopathol.it This suggests that the therapeutic action of drugs like clozapine is likely due to a complex interaction with multiple receptor systems, rather than antagonism of the D4 receptor in isolation. psychiatryonline.org Despite this, the high affinity of clozapine for the D4 receptor remains a critical piece of evidence implicating this receptor in the mechanisms of atypical antipsychotic action. nih.govnih.govnih.gov Blockade of the D4 receptor in the mesocorticolimbic region, a brain area implicated in schizophrenia, may contribute to clozapine's efficacy against negative symptoms. cambridge.org
| Compound | D4 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D4 vs D2 Selectivity |
| Clozapine | 1.3 - 1.6 researchgate.net | ~13-30 (10x lower than D4) nih.govcambridge.org | ~10-20 fold higher for D4 nih.govcambridge.orgscielo.br |
| Haloperidol | Higher than clozapine psychiatryonline.org | Lower than D4 affinity pharmgkb.org | Higher selectivity for D2 pharmgkb.org |
| L-745,870 | 0.4 scielo.br | 900 scielo.br | High |
| PD168077 | Agonist | Weak antagonist | High |
| Lurasidone | Weak antagonist | Potent antagonist | Low |
| Risperidone | Potent antagonist | Potent antagonist | Similar |
Substance Use Disorders (SUDs) and Addiction
Contribution to Drug-Seeking and Drug-Taking Behaviors
The this compound is implicated in the neurobiological mechanisms that underlie substance use disorders (SUDs) and addiction. mdpi.comnih.gov Its role appears to be particularly relevant to behaviors associated with seeking and taking drugs. nih.govnih.gov Genetic studies have linked polymorphisms in the DRD4 gene, especially the 7-repeat (7R) allele, with an increased susceptibility to substance abuse. mdpi.comnih.gov This specific variant is thought to result in a less efficient receptor response to dopamine, which may lead individuals to seek out drugs of abuse to enhance dopamine levels in the brain. mdpi.comnih.gov
Research has shown associations between DRD4 gene variants and a higher prevalence of methamphetamine abuse and opioid dependence. nih.gov For instance, the 7R allele has been linked to an increased craving for heroin in response to drug-related cues. mdpi.com While the DRD4 gene may not predispose individuals to addiction directly, certain genetic variants might contribute to a more severe dependency in those who already abuse substances. researchgate.net
Preclinical studies using animal models have further elucidated the D4 receptor's role. For example, blocking the D4 receptor with a selective antagonist has been shown to prevent behavioral sensitization to amphetamine, a phenomenon thought to be involved in the development of drug "wanting". nih.gov Furthermore, studies on cocaine-seeking behavior in mice have demonstrated that the expression of the DRD4 gene plays a significant role in the extinction and reinstatement of this behavior, but not necessarily in its initial acquisition. nih.gov Specifically, male mice lacking the D4 receptor did not reinstate their preference for a cocaine-paired environment after a priming dose, suggesting a role for the receptor in relapse. nih.gov Antagonism of the D4 receptor has also been found to block the reinstatement of nicotine-seeking behavior triggered by cues or re-exposure to the drug. nih.gov These findings suggest that D4 receptor antagonists could be a potential therapeutic avenue for preventing relapse in various substance use disorders. nih.gov
Modulation of Mesolimbic Reward Circuitry
The mesolimbic dopamine pathway, which includes projections from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is a critical neural circuit in reward processing and is heavily implicated in addiction. mdpi.comnih.gov The rewarding effects of many drugs of abuse are associated with their ability to increase dopamine release in the NAc. mdpi.com The this compound, with its notable expression in the prefrontal cortex (PFC) which sends excitatory glutamatergic projections to the VTA, plays a modulatory role in this circuitry. mdpi.com
The PFC is involved in value-based decision-making and inhibitory control, and its excitatory influence on VTA dopaminergic neurons is considered crucial for the central effects of drugs of abuse. mdpi.com The D4 receptor's presence in the PFC positions it to influence the reward system. mdpi.com Dysregulation within this pathway, where the D4 receptor appears to play a role, can contribute to the development of drug dependence. mdpi.com
Studies have shown that the consumption of palatable food, which also activates the brain's reward circuitry, increases dopamine release in the NAc. frontiersin.orgmdpi.com The D4 receptor has been identified as being involved in modulating the reward processes associated with palatable food consumption. frontiersin.org This suggests a broader role for the D4 receptor in modulating hedonic experiences beyond just drug-related rewards. The dopaminergic transmission in the NAc is fundamental for promoting brain reward and hedonic consumption. mdpi.com The D4 receptor's influence on the mesolimbic pathway contributes to its involvement in both natural rewards and the pathological reward-seeking seen in addiction. nih.govfrontiersin.org
Other Neuropsychiatric Conditions
Mood Disorders (e.g., Depression, Bipolar Disorder)
Disturbances in the dopaminergic system have been implicated in the pathophysiology of mood disorders, including depression and bipolar disorder. nih.govoup.com The this compound gene (DRD4) has been a subject of investigation as a potential genetic contributor to these conditions, although findings have sometimes been inconsistent. nih.govresearchgate.netnih.gov
In the context of depression, some research has pointed to an association between specific DRD4 gene variants and depressive symptoms. nih.govmdpi.com A meta-analysis suggested that the DRD4.2 allele may be a risk factor for depressive symptomatology. nih.goveur.nlox.ac.uk Another study found that carriers of the 4R/6R genotype of the DRD4 gene were more likely to experience severe anxiety and depression. mdpi.com Furthermore, a single nucleotide polymorphism (SNP) within the DRD4 gene, rs747302, has been associated with an increased risk of depression in individuals with type 2 diabetes. lboro.ac.uk However, other studies have reported contradictory findings, with one showing that the long (l) alleles of the DRD4 gene had a protective effect in a group of patients with polysubstance use disorder and co-occurring major depressive disorder. mdpi.com
Regarding bipolar disorder, the evidence for the involvement of the DRD4 gene is also mixed. oup.comresearchgate.netnih.govcapes.gov.br Some studies have failed to find a significant association between DRD4 variants and bipolar disorder. oup.comcapes.gov.br However, other research suggests a potential role. One study reported an excess transmission of the DRD4 4-repeat allele from mothers to their offspring with bipolar disorder, suggesting a possible parent-of-origin effect. nih.gov An earlier association study found an increase in the 2-4 genotype of the DRD4 exon 3 polymorphism in patients with bipolar disorder. osti.gov Additionally, a study investigating delusional symptomatology across major psychoses, including mood disorders, found that the DRD4*7 allele was associated with higher delusion scores in patients with both bipolar and major depressive disorder, suggesting it could be a liability factor for delusional symptoms in these conditions. nih.govoup.com
| Disorder | DRD4 Gene Variant | Associated Finding |
| Depression | DRD4.2 allele | Possible risk allele for depressive symptomatology. nih.goveur.nl |
| Depression | 4R/6R genotype | More likely to be found in males with severe anxiety and depression. mdpi.com |
| Depression | rs747302 (C allele) | Increased risk of depression in type 2 diabetes. lboro.ac.uk |
| Bipolar Disorder | 4-repeat allele | Excess maternal transmission to offspring with bipolar disorder. nih.gov |
| Bipolar Disorder | 2-4 genotype (exon 3) | Increased frequency in patients with bipolar disorder. osti.gov |
| Mood Disorders (Bipolar & Major Depressive) | DRD4*7 allele | Associated with higher delusional symptom scores. nih.gov |
Parkinson's Disease Pathophysiology (mechanistic insights)
Parkinson's disease (PD) is primarily characterized by the degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant dopamine deficiency in the striatum. neurology.orgnih.gov While the roles of D1 and D2 receptors in PD pathophysiology are more extensively studied, the this compound also contributes to the complex neurobiology of the disease. wikipedia.orgnih.gov
The D4 receptor is a member of the D2-like receptor family, which, upon activation, typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. wikipedia.orgnih.gov In the context of PD, the loss of dopamine leads to alterations in the function of these receptors. While the expression of D4 receptors in the basal ganglia is lower compared to other dopamine receptor subtypes, their presence in regions like the frontal cortex, amygdala, and nucleus accumbens suggests a role in the non-motor symptoms of PD, such as cognitive and mood disturbances. nih.gov
The therapeutic effects and side effects of dopamine replacement therapies, like levodopa (B1675098), may be partially mediated through extrastriatal dopamine receptors, including the D4 receptor. neurology.org The dysregulation of dopamine receptor signaling is a key element in the motor complications that arise from long-term levodopa treatment. frontiersin.org While the precise mechanistic involvement of the D4 receptor in PD pathophysiology is still being elucidated, its known functions in cognition and emotional processing point to its contribution to the broader spectrum of Parkinson's symptoms. nih.govwikipedia.org
Autistic Spectrum Traits
The dopaminergic system is strongly implicated in the pathophysiology of Autism Spectrum Disorder (ASD), a neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted and repetitive behaviors. journalmeddbu.commdpi.com Genetic linkage studies have identified associations between mutations in the this compound gene (DRD4) and ASD. mdpi.com
The DRD4 gene exhibits a notable polymorphism, a variable number of tandem repeats (VNTR) in exon 3, with the 7-repeat (7R) allele being of particular interest. biolscigroup.usnih.gov Several studies have reported an association between the 7R allele and an increased risk for autism, as well as with the severity of certain autistic traits like repetitive behaviors. biolscigroup.usnih.govmsjonline.org For instance, one study found a significantly higher frequency of the 7/7 allele in children with autism compared to a control group. msjonline.org Another study suggested that heterozygous carriers of the 7-repeat polymorphism had an increased risk for epilepsy, a common comorbidity in ASD. biolscigroup.us
Mechanistically, it is hypothesized that these genetic variations can lead to altered D4 receptor function. The 7R variant may result in a receptor with a blunted response to dopamine. biolscigroup.us Given the high expression of D4 receptors in the prefrontal cortex—a brain region crucial for executive functions that are often impaired in ASD—dysfunctional D4 receptor signaling could contribute to the cognitive and behavioral characteristics of the disorder. journalmeddbu.comresearchgate.net Furthermore, research has indicated that DRD4 mRNA expression may be downregulated in individuals with ASD. researchgate.net The dopaminergic system's role in reward and motivation is also relevant, as dysfunction in this area could underlie the social motivation deficits seen in autism. mdpi.com However, it is important to note that the association between DRD4 polymorphisms and ASD is complex, and not all studies have found a direct causal link, suggesting it is likely one of many contributing genetic factors. nih.gov
Glioblastoma Pathophysiology (molecular context)
Recent research has identified the this compound as a potential therapeutic target in glioblastoma (GBM), the most aggressive form of brain cancer. aacrjournals.orgacs.org GBM is characterized by the presence of glioblastoma stem cells (GSCs), which contribute to tumor growth and resistance to therapy. aacrjournals.org
Studies have shown that DRD4 is expressed in GBM tumor samples, and higher DRD4 expression is correlated with poorer survival rates in patients. aacrjournals.org In a significant finding, a screen of neurochemical compounds revealed that DRD4 antagonists selectively inhibit the growth of GSCs. aacrjournals.org This suggests that the neurochemical-rich microenvironment of the brain may play a role in GBM pathogenesis. nih.gov
The proposed mechanism of action for DRD4 antagonists in GSCs involves the disruption of the autophagy-lysosomal pathway. aacrjournals.orgnih.gov Autophagy is a cellular process that allows for the degradation and recycling of cellular components, and its dysregulation can impact cell survival. Inhibition of the D4 receptor in GSCs leads to an accumulation of autophagic vacuoles, followed by cell-cycle arrest in the G0/G1 phase and ultimately apoptosis (programmed cell death). aacrjournals.orgnih.gov This process appears to be mediated by the inhibition of downstream signaling pathways, including PDGFRβ, ERK1/2, and mTOR. nih.gov
Furthermore, treatment with DRD4 antagonists has been shown to induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction in GBM cells, contributing to their death. researchgate.net The selective effect of these antagonists on GSCs, while promoting the differentiation of normal neural stem cells, highlights the potential of targeting the DRD4 as a novel therapeutic strategy for glioblastoma. aacrjournals.orgnih.gov Researchers are actively developing new, potent, and selective D4 receptor antagonists for this purpose. acs.orgresearchgate.netacs.org
Research Methodologies and Experimental Approaches for Drd4 Study
In Vitro Molecular and Biochemical Techniques
In vitro studies are fundamental to characterizing the DRD4 at the molecular level, providing a detailed understanding of its binding properties, expression, and the functional consequences of its genetic variations.
Radioligand binding assays are a cornerstone technique for characterizing the interaction of ligands (compounds that bind to receptors) with the DRD4. These assays use a radioactively labeled compound (a radioligand) with a known affinity for the receptor to quantify the binding of unlabeled test compounds. By measuring how effectively a test compound displaces the radioligand, researchers can determine its affinity (Ki value), which indicates the strength of the binding interaction.
These assays are crucial for determining not only the potency of a compound at the DRD4 but also its selectivity. Selectivity is assessed by comparing the compound's affinity for DRD4 with its affinity for other related receptors, particularly the D2 and D3 dopamine (B1211576) receptors. mdpi.comacs.org For example, a compound is considered DRD4-selective if it has a significantly higher affinity (lower Ki value) for DRD4 compared to D2 and D3 receptors.
Commonly used radioligands in DRD4 research include the antagonist [3H]N-methylspiperone and the agonist [3H]-(R)-(+)-7-OH-DPAT. acs.org Using both an antagonist and an agonist radioligand can provide a more complete picture of a compound's binding properties, as they probe different conformational states of the receptor. acs.org For instance, in one study, the parent compound '1' showed a 115-fold higher affinity for DRD4 over D2R when using [3H]N-methylspiperone, and a 64-fold higher affinity when using [3H]-(R)-(+)-7-OH-DPAT. acs.org
The results of these assays are typically presented in tables that show the Ki values of various compounds at different receptor subtypes. This data is essential for identifying promising new ligands for further study and for building structure-activity relationships (SAR), which correlate a compound's chemical structure with its biological activity. mdpi.comacs.org
Table 1: Example of Radioligand Binding Affinity Data for Select Compounds at Human Dopamine Receptors
| Compound | D4R Affinity (Ki, nM) | D2R Affinity (Ki, nM) | D3R Affinity (Ki, nM) | D4 Selectivity vs. D2 (fold) | D4 Selectivity vs. D3 (fold) | Reference |
|---|---|---|---|---|---|---|
| Compound 4c | 0.5 | 1825 | 1225 | 3630 | 2450 | ingentaconnect.com |
| Compound 1 | - | - | - | 115 | 31 | acs.org |
| L745,870 | - | - | - | - | - | acs.org |
| Pipamperone | - | - | - | - | - | researchgate.net |
Quantitative gene expression analysis is used to measure the amount of DRD4 messenger RNA (mRNA), which provides an indication of the level of gene activity or transcription. researchgate.net The most common technique for this is reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This method first converts mRNA from a tissue sample into complementary DNA (cDNA) and then amplifies the specific DRD4 cDNA sequence. The amount of amplified product is measured in real-time, allowing for precise quantification of the initial mRNA levels.
These studies have been critical in mapping the distribution of DRD4 expression. For example, RT-PCR has demonstrated the presence of DRD4 mRNA in the cerebral cortex, amygdala, hippocampus, and striatum. nih.gov Studies using RT-qPCR have revealed that DRD4 mRNA is expressed at significantly higher levels in the human amygdala compared to D3 and D5 receptor mRNAs, with expression levels comparable to those of D1 and D2 receptors. nih.gov Such analyses have also been used to compare DRD4 expression between different conditions. For instance, one study reported an approximate two-fold increase in D4 receptor gene expression in the amygdala of subjects with Major Depressive Disorder (MDD) compared to controls. nih.gov
However, research investigating the relationship between common genetic polymorphisms in the DRD4 gene (like the exon 3 VNTR) and mRNA expression levels in human post-mortem brain tissue has not found a statistically significant correlation, though a weak trend was noted for the 7-repeat variant to be associated with reduced DRD4 mRNA expression. researchgate.net This highlights that the regulation of functional receptor levels is complex and not solely dependent on transcription levels. researchgate.net
While mRNA analysis indicates the potential for protein production, direct measurement of the DRD4 protein is necessary to confirm its expression and determine its location within cells and tissues.
Western Blot: This technique is used to detect and quantify the DRD4 protein in a sample (e.g., from a specific brain region or cultured cells). It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using a specific antibody to label the DRD4 protein. Western blotting can confirm the presence of the receptor and provide information about its size and relative abundance.
Immunofluorescence and Immunohistochemistry: These methods use antibodies tagged with fluorescent dyes or enzymes to visualize the location of the DRD4 protein within cells (immunofluorescence) or in tissue sections (immunohistochemistry). These studies have been instrumental in confirming the localization of DRD4 in various brain regions, including GABAergic neurons in the cerebral cortex, hippocampus, and globus pallidus, as well as in a subset of cortical pyramidal neurons. nih.gov In the primate prefrontal cortex, DRD4 has been shown to be expressed in most pyramidal neurons and nearly half of the GABAergic interneurons. frontiersin.org However, the use of antibodies for DRD4 has been challenging, with some studies producing incongruent results, indicating a potential lack of antibody specificity that has created controversy, particularly regarding the receptor's density in the striatum. frontiersin.org
The Human Protein Atlas reports that the DRD4 protein is localized to the plasma membrane and also to the centrosome, based on data generated in its subcellular section. proteinatlas.org
Mutagenesis studies involve intentionally altering the genetic code of the DRD4 to produce a modified receptor protein. By changing specific amino acids, researchers can investigate their importance for the receptor's structure and function, such as ligand binding, G-protein coupling, or internalization.
For example, mutagenesis studies have been used to understand how subtype-selective antagonists bind to and inhibit DRD4. The crystal structure of DRD4 bound to the antagonist L745,870 revealed a unique binding pocket, and subsequent mutagenesis studies suggested that the antagonist prevents receptor activation by blocking the movement between transmembrane helices 2 and 3. nih.govresearchgate.net In another study, deleting all putative SH3-binding sites from the receptor generated a mutant that could still bind dopamine but showed strong constitutive internalization, highlighting the role of these domains in receptor trafficking. nih.gov
Researchers have also constructed mutant receptors to study the role of the third intracellular loop (i3), which is known to be critical for G-protein coupling. Studies using receptor mutants have shown that regions of the i3 loop near transmembrane helices 5 and 6 are required for this coupling. acs.org These approaches provide powerful insights into the molecular basis of DRD4 function and can help validate models of ligand-receptor interactions. acs.orgnih.gov
Computational and Structural Biology Approaches
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. semanticscholar.org This method is invaluable for understanding how drugs and endogenous ligands interact with the DRD4 at a molecular level and for the rational design of new, more selective compounds. nih.govsemanticscholar.orgmdpi.com
Docking studies have been performed using homology models of the DRD4, as its X-ray crystal structure was not always available. nih.gov These studies have helped to identify key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. mdpi.comresearchgate.net For instance, docking studies have rationalized the binding affinities of various piperidine-based antagonists, highlighting the importance of interactions with residues such as Asp115, Phe91, Trp101, and Trp358. mdpi.com With the availability of the DRD4 crystal structure, docking studies have become even more precise, allowing for the validation of binding modes and the prediction of binding energies for a wide range of ligands, including agonists and antagonists. mdpi.comresearchgate.netacs.org
| Ligand | Interacting Residues in DRD4 | Reference |
| Nemonapride (B16739) | LEU111A, PHE91A, VAL87A, TYR390A, THR386A, PHE362A, VAL116A, VAL193A, LEU187A | acs.org |
| Eckol | Asp115, Cys119, Val193, Phe410 | researchgate.net |
| Compound 12 (piperidine antagonist) | Asp115, Phe91, Trp101, Met112, Leu187, Trp358, Phe361, Phe362, Tyr389 | mdpi.com |
| Dopamine | V193, S196, S197, S200 | researchgate.net |
This table provides examples of interacting residues identified through molecular docking studies.
Molecular Dynamics (MD) Simulations for Receptor Conformation and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the receptor, complementing the static picture offered by molecular docking. researchgate.netmdpi.com By simulating the movements of atoms over time, MD simulations can reveal how the DRD4 changes its conformation upon ligand binding and how these changes lead to receptor activation or inactivation. nih.govmdpi.com
MD simulations have been used to study the conformational dynamics of the DRD4 when bound to agonists and antagonists. nih.govresearchgate.netmdpi.com These simulations have shown that agonist binding can trigger a series of conformational changes in the transmembrane regions, leading to an "open" conformation of the intracellular loop 3 (ICL3), which is crucial for G-protein binding and signaling. nih.govresearchgate.net Conversely, antagonist binding tends to stabilize an inactive conformation, often involving a salt bridge with residue D3.32. mdpi.com MD simulations have also been employed to investigate the effects of mutations on DRD4 structure and function, providing insights into how genetic variations can lead to altered ligand binding or G-protein coupling. researchgate.net The stability of ligand-receptor complexes predicted by docking is often further validated through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. mdpi.comacs.org
| Simulation Focus | Key Findings | Reference |
| Agonist vs. Antagonist Binding | Agonist binding induces larger bending in helices 5 and 6, leading to an active conformation. Antagonist binding stabilizes an inactive state, locking the G-protein binding site. | mdpi.com |
| Ligand-induced Conformational Changes | Agonist binding triggers rearrangements in the transmembrane region, characteristic of molecular switches, and an open conformation of ICL3. | nih.govresearchgate.net |
| Mutant Receptor Dynamics | Mutations like V194G and R237L can disrupt the ligand-binding site and alter the dynamics of ICL3, potentially impairing G-protein coupling. | researchgate.net |
| Ligand Stability | RMSD profiles are used to assess the stability of the receptor-ligand complex over time. | mdpi.com |
This table summarizes key findings from molecular dynamics simulations of the DRD4.
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful theoretical framework for investigating the electronic structure and properties of molecules, offering deep insights into the nature of ligand-receptor interactions at an atomic level. These ab initio computational methods are employed to understand the binding mechanisms of agonists and antagonists to the dopamine D4 receptor (DRD4).
One prominent quantum chemical approach used in DRD4 research is the Fragment Molecular Orbital (FMO) method. bibliotekanauki.pl The FMO method is particularly advantageous for large biomolecular systems like G-protein coupled receptors (GPCRs) because it breaks down the system into smaller fragments, making the demanding quantum mechanical calculations more manageable. bibliotekanauki.pl This technique, often combined with Pair Interaction Energy Decomposition Analysis (PIEDA) , allows for detailed estimation of binding energies and the characterization of the interactions between a ligand and individual amino acid residues within the receptor's binding pocket. mdpi.com For instance, FMO/PIEDA has been used to estimate the binding energies of ligand-receptor complexes in both active and inactive states, revealing that antagonists may form more stable complexes than agonists by occupying the receptor binding site more extensively. mdpi.com Studies using the FMO method on D2-like receptors, including D4, have highlighted the significance of strong electrostatic interactions, particularly a salt bridge with an aspartate residue (D3.32), in the binding of antagonists like Nemonapride. bibliotekanauki.pl
Another theoretical approach is the Klopman-Peradejordi-Gómez (KPG) method, a quantitative structure-activity relationship (QSAR) technique. chemrj.orgresearchgate.net The KPG method establishes a statistically significant relationship between the electronic structure of a series of compounds and their biological activity, such as their binding affinity for the DRD4. chemrj.org By calculating local atomic reactivity indices derived from the electronic structure, this method can identify the key atomic and molecular features responsible for the interaction with the receptor. researchgate.net For example, a KPG-QSAR study on a series of DRD4 ligands suggested the involvement of atoms in both aromatic and saturated rings in π-π and σ-σ or σ-π interactions, respectively, helping to build a pharmacophore model for designing molecules with higher affinity. chemrj.org
Density Functional Theory (DFT) calculations are also fundamental in this field, used to analyze the intrinsic chemical reactivity of dopaminergic compounds. nih.gov These calculations can determine properties like electron donor-acceptor capacity, which has been proposed as a new way to classify ligands. Studies have shown that most DRD4 agonists, similar to dopamine itself, are electron donors, while most antagonists are electron acceptors. nih.gov
Table 1: Quantum Chemical Methods in DRD4 Research This table is interactive. Click on the headers to sort.
| Method/Technique | Application in DRD4 Study | Key Findings |
|---|---|---|
| Fragment Molecular Orbital (FMO) | Investigates atomistic details of ligand binding; calculates interaction energies between ligands and amino acid residues. bibliotekanauki.pl | Revealed key amino acid residues for ligand binding and differences between D2, D3, and D4 receptor active sites. bibliotekanauki.pl |
| Pair Interaction Energy Decomposition Analysis (PIEDA) | Used with FMO to estimate binding energies and analyze the nature of interactions (e.g., electrostatic, dispersion). mdpi.com | Showed antagonists have higher residue occupancy and form more stable complexes than agonists; identified repulsive interactions distinguishing antagonists. mdpi.com |
| Klopman-Peradejordi-Gómez (KPG) QSAR | Relates the electronic structure of ligands to their DRD4 binding affinity to build predictive models. chemrj.orgresearchgate.net | Identified specific atomic interactions (π-π, σ-σ) crucial for receptor affinity and helped develop a 2D pharmacophore. chemrj.org |
| Density Functional Theory (DFT) | Calculates the electronic structure and reactivity indices of dopaminergic molecules. nih.gov | Classified ligands based on electron donor-acceptor properties, showing most agonists are donors and antagonists are acceptors. nih.gov |
Dynamic Network Analysis of Receptor Communication
Dynamic Network Analysis (DNA) is a computational methodology that models the protein as a network of interacting nodes (amino acid residues) to investigate allosteric communication and signal transduction pathways. mdpi.com This approach allows researchers to predict how different regions of a protein, such as the ligand-binding site and the G-protein binding site, "communicate" with each other. mdpi.comresearchgate.net
In the context of the this compound, DNA is applied to molecular dynamics (MD) simulation trajectories to understand the mechanism of receptor activation and inhibition. mdpi.com The analysis identifies pathways of communication, which are sequences of correlated residue movements that propagate a signal from one part of the receptor to another. For example, DNA studies have been used to trace the signal transduction path from the bound ligand to the intracellular end of transmembrane helix 6, a crucial step in receptor activation. mdpi.com
These analyses have revealed distinct communication pathways for agonists versus antagonists. The binding of an agonist initiates a conformational change that is transmitted through the receptor to the G-protein binding site, leading to an active state. mdpi.com In contrast, an antagonist binds in a way that can lock the G-protein binding site, inhibiting signal transfer. mdpi.com By comparing the communication networks in the agonist-bound, antagonist-bound, and unbound states, researchers can pinpoint the key residues and interactions that mediate the functional output of ligand binding. mdpi.comresearchgate.net This method provides a deeper understanding of the mechanics of receptor activation beyond a static picture of the binding pose. mdpi.com
Table 2: Dynamic Network Analysis (DNA) in DRD4 Activation This table is interactive. Click on the headers to sort.
| Ligand Type | Interaction Site | Communication Pathway | Receptor State |
|---|---|---|---|
| Agonist | Cysteine C3.36 | Signal propagates from the ligand to the G-protein binding site. mdpi.com | Active conformation, characterized by a larger bending angle of helices 5 and 6. mdpi.com |
| Antagonist | Aspartate D3.32 | G-protein binding site is locked, inhibiting signal transfer. mdpi.com | Inactive conformation, forming a stable complex. mdpi.com |
In Vivo Neurochemical and Behavioral Animal Models
Genetically Modified Animal Models (e.g., DRD4 Knockout Mice)
To investigate the specific functions of the this compound in vivo, researchers utilize genetically modified animal models, most notably DRD4 knockout (D4R-/-) mice. mdpi.comnih.gov These mice are generated through targeted mutation, where a crucial part of the Drd4 gene, such as exon 2 or exons 2-3, is replaced with a neomycin resistance cassette. jax.orgmodelorg.com This modification prevents the production of a functional D4 receptor protein. nih.govjax.org
Studies comparing these D4R-/- mice to their wild-type (D4R+/+) littermates have been instrumental in elucidating the receptor's role in various physiological and behavioral processes. nih.gov A consistent finding is that mice lacking the D4 receptor exhibit locomotor supersensitivity to psychostimulants like ethanol, cocaine, and methamphetamine. mdpi.comjax.org While some studies report that D4R-/- mice have lower spontaneous locomotor activity in both novel and familiar settings, others find no difference in baseline locomotion. mdpi.comnih.govnih.gov These animals also display altered behavioral responses to novelty. mdpi.comjneurosci.org The use of D4R-/- mice is considered a valuable tool for exploring the neurobiology of conditions like ADHD and drug addiction, although results must be interpreted carefully, considering potential compensatory changes in the brain due to the lifelong absence of the receptor. mdpi.comnih.gov
Table 3: Phenotypes of DRD4 Knockout (D4R-/-) Mice This table is interactive. Click on the headers to sort.
| Phenotypic Category | Observation in D4R-/- Mice | Associated Human Conditions |
|---|---|---|
| Locomotor Activity | Supersensitive to the stimulating effects of ethanol, cocaine, and methamphetamine. mdpi.comjax.org Lower spontaneous locomotor activity in some studies. mdpi.comnih.gov | Drug Addiction, ADHD mdpi.comjax.org |
| Novelty Response | Reduced exploration of novel stimuli and environments (e.g., open field, novel object tests). nih.govjneurosci.org | Novelty-Seeking Behavior jneurosci.org |
| Behavioral Inhibition | Show normal avoidance for unprotected areas in mazes, unlike some ADHD models. conicet.gov.ar | ADHD conicet.gov.ar |
| Aggression | Less aggressive in social interaction tests, but more aggressive after alcohol withdrawal. mdpi.com | Aggression, Alcohol Craving mdpi.com |
Neurochemical Measurement Techniques (e.g., Microdialysis, In Vivo Chronoamperometry, HPLC)
To understand the neurochemical consequences of DRD4 deletion, several advanced measurement techniques are employed in D4R-/- mice. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is used to measure the tissue content of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in post-mortem brain samples. nih.gov
For measuring neurotransmitter dynamics in living, freely moving animals, in vivo microdialysis is a key technique. A microdialysis probe is inserted into a specific brain region, such as the nucleus accumbens (NAc) or striatum (Str), to sample extracellular fluid. This allows for the measurement of baseline levels of neurotransmitters and their metabolites, as well as changes in response to stimuli like potassium chloride (KCl) or drugs. nih.gov
In vivo chronoamperometry is another technique that provides real-time measurement of neurotransmitter release with high temporal resolution. nih.gov It measures the current generated by the oxidation of neurochemicals at the surface of a carbon-fiber microelectrode. core.ac.uk
Table 4: Neurochemical Changes in DRD4 Knockout (D4R-/-) Mice vs. Wild-Type (D4R+/+) This table is interactive. Click on the headers to sort.
| Neurochemical | Brain Region | Measurement Technique | Finding in D4R-/- Mice |
|---|---|---|---|
| DOPAC (tissue content) | Nucleus Accumbens (NAc) | HPLC | ~82% lower content compared to D4R+/+. nih.gov |
| Dopamine (DA) (baseline) | Striatum/NAc | Microdialysis | Significantly decreased baseline levels. nih.gov |
| DOPAC (baseline) | Striatum/NAc | Microdialysis | Significantly decreased baseline levels. nih.gov |
| HVA (baseline) | Striatum/NAc | Microdialysis | Significantly decreased baseline levels. nih.gov |
| KCl-evoked DA Release | Striatum/NAc | Microdialysis & Chronoamperometry | Significantly decreased release compared to D4R+/+. nih.gov |
| DA Uptake Rate | Striatum/NAc | Chronoamperometry | Significantly slower uptake rate. nih.gov |
Behavioral Phenotyping Paradigms Relevant to Cognition and Psychopathology (e.g., Novelty Suppressed Feeding, Elevated Plus Maze, Operant Conditioning for Reward)
A battery of behavioral tests is used to characterize the complex behavioral phenotypes of animals with altered DRD4 function, linking the receptor to cognition and psychopathology. These paradigms often create approach-avoidance conflicts to assess traits like anxiety and exploration. jneurosci.org
Open Field Test: This test places a mouse in a novel, open arena and measures locomotor activity and the tendency to explore the center versus remaining near the walls. D4R-/- mice have been shown to exhibit reduced exploration in this test. jneurosci.org
Novel Object Test: This paradigm assesses an animal's natural tendency to investigate a novel object placed in a familiar environment. D4R-/- mice show diminished behavioral responses to the novel object, reflecting decreased novelty-related exploration. jneurosci.org
Emergence Test: This test measures the latency to emerge from a safe, enclosed space into a more exposed, novel area, balancing exploratory drive against anxiety. jneurosci.org
Elevated Plus Maze: This is a widely used test for anxiety-like behavior. The maze consists of two open arms and two enclosed arms. Anxious animals typically spend more time in the enclosed arms. In a mouse model of ADHD, wild-type lesioned mice showed impaired behavioral inhibition by spending more time in the open arms, whereas D4R-/- siblings exhibited normal avoidance, suggesting the D4R is necessary for this disinhibition. conicet.gov.ar
Operant Conditioning for Reward: In these paradigms, animals learn to perform an action (e.g., press a lever) to receive a reward, such as food or a drug. Studies have found that mutant mice lacking the D4R showed similar responses to wild-type mice in consuming food pellets under a self-administration paradigm. mdpi.com However, other studies using conditioned place preference (CPP), a form of Pavlovian conditioning, have shown that D4R-/- mice exhibit significant CPP for methylphenidate and amphetamine, but not cocaine. mdpi.com
These behavioral studies collectively suggest that the DRD4 is critically involved in modulating behaviors related to novelty exploration, anxiety, and the response to psychostimulants. mdpi.comjneurosci.org
Table 5: Behavioral Paradigms for DRD4 Phenotyping This table is interactive. Click on the headers to sort.
| Behavioral Paradigm | Assesses | Key Findings in DRD4 Research |
|---|---|---|
| Open Field Test | Novelty response, locomotor activity, anxiety. | D4R-/- mice show reduced exploration of the novel environment. jneurosci.org |
| Novel Object Test | Novelty-related exploration. | D4R-/- mice exhibit diminished behavioral responses to novel stimuli. jneurosci.org |
| Elevated Plus Maze | Anxiety, behavioral inhibition. | D4R-/- mice do not develop the impaired behavioral inhibition seen in some ADHD models. conicet.gov.ar |
| Operant Conditioning / CPP | Reward, addiction liability. | D4R-/- mice show CPP for methylphenidate and amphetamine, but not cocaine. mdpi.com |
| Social Interaction Test | Aggression. | D4R-/- mice are less aggressive than wild-type controls. mdpi.com |
Human Genetic Association Studies (focused on polymorphisms and endophenotypes)
Human genetic research on the DRD4 gene primarily focuses on polymorphisms, which are variations in the DNA sequence. The most extensively studied polymorphism is a 48-base pair variable number of tandem repeats (VNTR) in exon 3 of the gene. nih.govbrieflands.com This VNTR can have 2 to 11 repeats, with the 4-repeat (4R) and 7-repeat (7R) alleles being common variants. brieflands.comoup.com These repeat lengths are functionally significant as they alter the structure of the third intracellular loop of the receptor, which may affect its signaling efficiency. plos.org
Genetic association studies link these polymorphisms to complex behavioral traits and psychiatric disorders. Instead of looking directly at a disorder diagnosis, many studies use endophenotypes , which are measurable, heritable traits that are simpler and more biologically tractable than the disorder itself. For DRD4, relevant endophenotypes include neuropsychological measures like reaction time variability, impulsivity, and set-shifting, as well as personality traits like novelty-seeking. nih.gov
The 7R allele has been frequently associated with Attention-Deficit/Hyperactivity Disorder (ADHD). brieflands.comoup.com While the direct association with ADHD can be inconsistent across studies, associations with related endophenotypes are more robust. For instance, the presence of the 7R allele has been linked to altered speed of processing and cognitive impulsiveness, while its absence is associated with high reaction time variability. nih.gov The 7R allele has also been famously linked to the personality trait of novelty-seeking, although this finding has had mixed replication. oup.complos.org
These studies often require careful design to avoid false positives from population stratification. nih.gov Furthermore, the influence of DRD4 polymorphisms is often modulated by environmental factors, leading to Gene × Environment (G × E) interactions where the genetic variant only expresses its effect under specific environmental conditions. frontiersin.org For example, an association between a DRD4 polymorphism and activity-impulsivity in German Shepherd dogs was only significant in "police" dogs and not "pet" dogs, highlighting the role of the environment. nih.gov
Table 6: DRD4 Polymorphisms and Associated Human Endophenotypes/Disorders This table is interactive. Click on the headers to sort.
| Polymorphism | Associated Endophenotype / Disorder | Key Findings |
|---|---|---|
| Exon 3 VNTR (7R allele) | Attention-Deficit/Hyperactivity Disorder (ADHD) | Frequently associated with ADHD diagnosis and related traits. brieflands.comoup.com |
| Exon 3 VNTR (7R allele) | Novelty Seeking / Risk-Taking | Associated with higher novelty-seeking scores and financial risk-taking, though findings are mixed. oup.complos.org |
| Exon 3 VNTR (non-7R) | Reaction Time Variability | Absence of the 7R allele is consistently associated with high reaction time variability. nih.gov |
| Exon 3 VNTR (Long alleles) | Prosocial Behavior / Altruism | Long alleles (≥6R) are associated with lower prosocial behavior, often dependent on environmental factors (G x E interaction). frontiersin.org |
| Promoter SNP (-521 C/T) | Heroin Dependence | The C allele showed a possible protective effect against heroin dependence. plos.org |
Compound and Gene List
| Name | Type |
| A-412997 | DRD4 Agonist |
| Amphetamine | Psychostimulant |
| Cocaine | Psychostimulant |
| Dopamine (DA) | Neurotransmitter |
| 3,4-dihydoxyphenylacetic acid (DOPAC) | Dopamine Metabolite |
| Ethanol | Psychostimulant |
| Eticlopride | D2/D3 Antagonist |
| Homovanillic acid (HVA) | Dopamine Metabolite |
| Methylphenidate | Psychostimulant |
| Nemonapride | D2/D3/D4 Antagonist |
| PNU-101387G | DRD4 Antagonist |
| Raclopride | D2/D3 Antagonist |
| Risperidone | D2 Antagonist |
| RO-10-5824 | DRD4 Partial Agonist |
| Spiperone | Antagonist |
| Drd4 / DRD4 | Gene |
Case-Control Studies of DRD4 Polymorphisms and Disease Risk
Case-control studies are a fundamental approach in psychiatric genetics to investigate the association between a specific genetic polymorphism and a particular disorder. This methodology involves comparing the frequency of a genetic variant, such as a DRD4 polymorphism, in a group of individuals diagnosed with the condition (cases) against a group of healthy individuals without the disorder (controls). A statistically significant difference in the frequency of the allele between the two groups suggests a possible association with the disease.
The most frequently studied DRD4 polymorphism is a 48-base pair (bp) variable number of tandem repeats (VNTR) in the third exon of the gene. nih.govbrieflands.com The number of repeats can range from 2 to 11, with the 4-repeat (4R) and 7-repeat (7R) alleles being the most common and extensively researched. escholarship.org Alleles are often categorized as "short" (typically 2R to 5R) or "long" (6R and above), with the 7R allele being the most common long variant. plos.org
Research findings from case-control studies have implicated DRD4 VNTR polymorphisms in various conditions:
Attention-Deficit/Hyperactivity Disorder (ADHD): Numerous case-control studies have explored the link between DRD4 polymorphisms and ADHD. An early, influential study found that patients with ADHD were more likely to carry the 7-repeat allele compared to control subjects. psychiatryonline.org Subsequent studies in different populations have sought to replicate this finding, with varying results. psychiatryonline.orgnih.gov For instance, a study in a Han Chinese population found that long-repeat alleles (ranging from 4 to 6 repeats, as the 7R allele is rare in this population) were more frequent in ADHD probands than in controls. nih.gov
Anxiety and Depression: The DRD4 VNTR polymorphism has been associated with mood and anxiety disorders. One study investigating psychiatric symptoms in hemodialysis patients found that the heterozygous 4,5 VNTR genotype was associated with a significantly higher risk of anxiety symptoms compared to the wild-type 2,4 genotype. plos.org Carriers of the long version (7-11 repeats) have also been reported to be more likely to experience depressive symptoms in some populations. plos.org
Schizophrenia: The association between DRD4 polymorphisms and schizophrenia has been a subject of investigation, though findings are often inconsistent. researchgate.netscienceopen.com Some studies suggest a potential role for specific variants, but the complexity of schizophrenia genetics makes it challenging to pinpoint the effect of a single gene. researchgate.net
Substance Abuse: The long version of the DRD4 VNTR polymorphism (7-11 repeats) has been associated with severe substance abuse problems. plos.org
| Disorder | DRD4 Polymorphism | Associated Finding | Study Population | Citation |
| ADHD | 7-repeat allele | Increased risk/frequency in ADHD cases. | Multiple populations | psychiatryonline.org |
| ADHD | Long-repeat alleles (4R-6R) | Increased frequency in ADHD cases. | Han Chinese | nih.gov |
| Anxiety Symptoms | 4,5 VNTR genotype | Associated with a higher risk of anxiety symptoms. | Hemodialysis patients | plos.org |
| Substance Abuse | Long version (7-11 repeats) | Associated with severe substance abuse problems. | General | plos.org |
Meta-Analyses of Genetic Associations
Several meta-analyses have been conducted to clarify the role of DRD4 polymorphisms in various neuropsychiatric disorders.
ADHD: Meta-analyses have consistently supported a small but significant association between the 7-repeat allele of the DRD4 gene and an increased risk for ADHD. psychiatryonline.orgoup.com One meta-analysis of both case-control and family-based studies concluded that the association is real, though the effect size is modest. psychiatryonline.org Another comprehensive meta-analysis confirmed the risk associated with the 7-repeat allele (Odds Ratio = 1.34) and also identified a risk associated with the 5-repeat allele, while suggesting the 4-repeat allele may have a protective effect. oup.com
Schizophrenia: The evidence from meta-analyses regarding schizophrenia is more complex. A 2018 meta-analysis of 41 case-control studies investigated six different DRD4 polymorphisms. nih.govdovepress.comtandfonline.com The results indicated that the -521 CC variant in the promoter region and the long-allele genotype of the 120 bp tandem repeat were associated with an increased risk for schizophrenia. nih.govdovepress.com However, this meta-analysis found no significant association between the well-studied 48 bp VNTR polymorphism and schizophrenia. nih.govdovepress.com
Approach-Related Traits: A meta-analysis examining personality traits found an association between the DRD4 C-521T polymorphism and measures of novelty seeking and impulsivity, but not extraversion. northeastern.edu This suggests the gene's influence may be specific to certain behavioral dimensions.
| Disorder/Trait | DRD4 Polymorphism | Meta-Analytic Finding (Odds Ratio, OR) | Conclusion | Citation |
| ADHD | 7-repeat allele | Combined OR = 1.9 (case-control); 1.4 (family-based) | Statistically significant association with ADHD. | psychiatryonline.org |
| ADHD | 7-repeat allele | OR = 1.34 | Confers increased risk of ADHD. | oup.com |
| ADHD | 5-repeat allele | OR = 1.68 | Confers increased risk of ADHD. | oup.com |
| ADHD | 4-repeat allele | OR = 0.90 | Suggests a protective effect against ADHD. | oup.com |
| Schizophrenia | -521 CC variant | OR = 1.218 | Identified as a risk factor for schizophrenia. | nih.govdovepress.com |
| Schizophrenia | 120 bp TR (L/L genotype) | OR = 1.275 | Identified as a risk factor for schizophrenia. | nih.govdovepress.com |
| Schizophrenia | 48 bp VNTR | Not significant | No association found with schizophrenia in this meta-analysis. | nih.govdovepress.com |
| Novelty Seeking & Impulsivity | C-521T polymorphism | - | Associated with these traits, accounting for up to 3% of variance. | northeastern.edu |
Correlation with Neurocognitive Endophenotypes
Another powerful research strategy involves moving beyond broad clinical diagnoses to study neurocognitive endophenotypes. Endophenotypes are heritable, quantitative traits that are thought to be intermediate steps on the causal pathway between a gene and a complex behavioral disorder. scienceopen.comucla.edu For ADHD, relevant endophenotypes include deficits in response inhibition, working memory, and attention, which can be measured using standardized neurocognitive tests like the Continuous Performance Test (CPT). scienceopen.com
Studying the correlation between DRD4 polymorphisms and these more fundamental cognitive processes can provide insight into the biological mechanisms through which the gene exerts its influence and may increase the statistical power to detect genetic effects. scienceopen.comucla.edu
Key findings in this area include:
Response Inhibition and Attention: The DRD4 7-repeat allele has been linked to an inaccurate or impulsive response style and difficulties with response inhibition. semanticscholar.orgfiu.edu One study investigating gene interactions found that among individuals with a specific genotype of the GIT1 gene, DRD4 variants were significantly associated with commission errors on the CPT in patients with ADHD. scienceopen.com
Brain Activity and Connectivity: Modern neuroimaging techniques, such as resting-state functional magnetic resonance imaging (fMRI), are used to explore how DRD4 polymorphisms affect brain function, which can be considered a physiological endophenotype. nih.gov One study found that different DRD4 alleles (2R vs. 4R/4R) in children with ADHD were associated with variations in functional connectivity within the frontal-striatal-cerebellar loop, a key neural circuit implicated in the disorder. nih.gov
| Endophenotype | DRD4 Polymorphism | Associated Finding | Population | Citation |
| Response Inhibition (CPT) | DRD4 variants | Associated with increased commission errors (impulsivity). | ADHD patients (with specific GIT1 genotype) | scienceopen.com |
| Neuropsychological Performance | 7-repeat allele | Associated with worse overall performance in adolescents. | Non-affected siblings of ADHD youth | nih.govresearchgate.net |
| Verbal Working Memory | 7-repeat allele | Associated with worse performance. | Non-affected siblings of ADHD youth | nih.govresearchgate.net |
| Brain Functional Connectivity | 2-repeat allele vs. 4R/4R | Different patterns of connectivity in the frontal-striatal-cerebellar loop. | Children with ADHD | nih.gov |
| Executive Function | DRD4 48 bp VNTR | Associated with impaired executive function. | HIV-infected adults who abuse alcohol | fiu.edu |
Future Directions and Emerging Research Avenues
Elucidating the Full Spectrum of DRD4 Polymorphism Functions
The human DRD4 gene is notable for its high degree of polymorphism, particularly the 48-base pair variable number of tandem repeats (VNTR) in exon 3. nih.govjst.go.jp This results in receptor variants with differing numbers of repeats, most commonly 4 (4R), 7 (7R), and 2 (2R), which account for over 90% of the diversity in the human population. nih.govfrontiersin.org While research has linked the 7R allele to conditions like ADHD, the functional consequences of this and other variants are not fully understood. nih.govepigenomicslab.com
Future research will need to systematically characterize the functional differences between these variants. Studies have shown that polymorphisms can alter the receptor's downstream signaling. nih.gov For instance, compared to the wild-type 4R variant, the 2R and 7R variants exhibit a blunted second messenger response to dopamine (B1211576). nih.gov Specifically, the potency of dopamine to inhibit cyclic adenosine (B11128) monophosphate (cAMP) production is reduced by 30-40% in cells with 2R variants and by a more substantial 70-80% in those with 7R variants. nih.gov A key area of investigation will be to unravel how these differences in signaling efficiency translate to altered neural function and behavior. nih.gov Moreover, the functional significance of less common variants (e.g., 3R, 5R, 6R, 8R) remains largely unexplored. nih.gov
Advanced Structural Studies of DRD4-Ligand Complexes
A significant leap in understanding DRD4 function has come from high-resolution structural studies. In 2018, crystal structures of the human DRD4 in its inactive state bound to the antipsychotic drug nemonapride (B16739) were determined at resolutions up to 1.95 angstroms. nih.gov More recently, a 3.5-angstrom crystal structure of the mouse DRD4 complexed with the subtype-selective antagonist L745870 was reported. nih.govresearchgate.net These studies have provided unprecedented molecular detail of the ligand-binding pocket. nih.govnih.govresearchgate.net
A key finding is the existence of an extended or secondary binding pocket in DRD4. nih.govresearchgate.net Unlike the D2 and D3 receptors, this pocket in DRD4 extends from the orthosteric site into a crevice between transmembrane helices 2 and 3. nih.gov This structural feature is believed to be crucial for the subtype selectivity of certain ligands. nih.gov
Future research will leverage techniques like cryo-electron microscopy (cryo-EM) and advanced computational modeling to:
Determine the structures of DRD4 in its active state, bound to agonists.
Visualize the conformational changes that occur upon ligand binding and receptor activation. researchgate.net
Elucidate the structural basis for the functional differences observed between polymorphic variants.
Guide the rational design of novel, highly selective DRD4 ligands for therapeutic use. researchgate.netresearchgate.net
Exploring Novel Allosteric Modulators and Biased Agonism
The traditional focus on orthosteric ligands (which bind to the same site as the endogenous neurotransmitter, dopamine) is expanding to include allosteric modulators and biased agonists. escholarship.orgmdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, offering a more nuanced way to tune receptor activity. mdpi.comnih.gov They can be positive (PAMs), negative (NAMs), or silent (SAMs), modulating the receptor's response to the endogenous ligand. mdpi.com
Biased agonism is another emerging concept where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.govacs.org This functional selectivity holds therapeutic promise, as it may allow for the development of drugs that target specific downstream effects of DRD4 activation while avoiding others, potentially reducing side effects. acs.orgacs.org
Future research in this area will focus on:
Identifying and characterizing novel allosteric binding sites on the DRD4. escholarship.org
Discovering and developing new allosteric modulators and biased agonists with unique pharmacological profiles. acs.orgacs.org
Understanding how different DRD4 polymorphisms might affect the binding and efficacy of these novel ligands.
Investigating DRD4's Role in Specific Neural Microcircuits
The function of a receptor is ultimately determined by its location within specific neural circuits. DRD4 is predominantly expressed in cortical and limbic regions of the brain, such as the prefrontal cortex (PFC) and hippocampus, with little to no expression in the basal ganglia. nih.govacs.orgfrontiersin.org This distribution points to a significant role in cognition and emotion. nih.govnih.gov
Studies have shown that DRD4 is expressed in both pyramidal neurons and GABAergic interneurons within the PFC. frontiersin.orgresearchgate.net This positions the receptor to modulate the excitability and information processing of critical cortical circuits. frontiersin.orgnih.gov For example, DRD4 activation can suppress synaptic transmission in PFC GABAergic interneurons and downregulate GABA-A or NMDA receptor expression in pyramidal cells. nih.gov Furthermore, DRD4s located on the terminals of corticostriatal projections play an inhibitory role in glutamate (B1630785) release. nih.govnih.gov
Future research will employ advanced techniques like optogenetics and in vivo imaging to:
Map the precise cellular and synaptic localization of DRD4 in different brain regions. epfl.ch
Dissect the functional role of DRD4 in specific microcircuits, such as those involved in attention, working memory, and emotional learning. nih.govepfl.ch
Understand how dysfunction of DRD4 within these circuits contributes to the pathophysiology of disorders like ADHD and schizophrenia.
Understanding DRD4 Heteromerization in vivo
G-protein coupled receptors, including DRD4, can form complexes with other receptors, known as heteromers. This heteromerization can alter the pharmacological and functional properties of the individual receptors. nih.gov Evidence suggests that DRD4 can form heteromers with other dopamine receptors, such as the D2 receptor, as well as with adrenergic receptors like the α2A receptor. nih.govfrontiersin.orgnih.gov
Crucially, the ability of DRD4 to form heteromers appears to be influenced by its polymorphic variants. frontiersin.orgnih.gov For instance, the 7R variant has been shown to have a reduced capacity to form heteromers with the D2 receptor compared to the 4R variant. frontiersin.orgnih.gov This difference in heteromerization may contribute to the distinct functional profiles of the DRD4 variants. nih.govfrontiersin.org
Future research directions include:
Confirming the existence and characterizing the functional properties of various DRD4 heteromers in their native brain environment.
Investigating how different polymorphic variants of DRD4 influence the formation and signaling of these heteromers. frontiersin.org
Exploring the therapeutic potential of targeting DRD4 heteromers for the treatment of neuropsychiatric disorders. frontiersin.org
Development of Advanced Animal Models for DRD4 Research
Animal models are indispensable tools for studying the function of genes and their role in disease. Several animal models have been developed for DRD4 research, including knockout mice that lack the DRD4 gene and knock-in mice that express specific human polymorphic variants. frontiersin.orgnih.govbiorxiv.org
DRD4 knockout mice have been shown to exhibit hyperactivity and altered responses to psychostimulants. nih.govfrontiersin.org Conversely, knock-in mice expressing the human 7R variant have provided valuable insights into the functional consequences of this specific polymorphism, demonstrating a blunted corticostriatal transmission. nih.gov Non-human primates are also valuable models due to their genetic and behavioral similarities to humans. nih.gov
Future efforts in this area will focus on:
Developing more refined animal models, such as conditional knockout mice that allow for the deletion of the DRD4 gene in specific cell types or at specific developmental stages.
Creating "humanized" mouse models that express the full range of human DRD4 polymorphic variants.
Utilizing these advanced models to dissect the complex interplay between DRD4 genetics, environment, and behavior. biorxiv.org
Integration of Multi-Omics Data to Understand DRD4 Regulatory Networks
The regulation of DRD4 expression and function is a complex process involving multiple layers of biological information. The integration of "multi-omics" data—including genomics, transcriptomics, proteomics, and epigenomics—offers a powerful approach to unraveling these intricate regulatory networks. marquette.edunih.govbiorxiv.org
By combining different types of omics data, researchers can build comprehensive models of how genetic variations (like DRD4 polymorphisms), epigenetic modifications, and transcription factors interact to control DRD4 expression and signaling. nih.govnih.gov This integrative approach can provide a more holistic understanding of how DRD4 function is regulated in both healthy and diseased states. biorxiv.orgmedrxiv.org
Future research will increasingly rely on systems biology approaches to:
Integrate large-scale multi-omics datasets to construct detailed DRD4 gene regulatory networks. nih.govbiorxiv.org
Identify key regulatory hubs and pathways that influence DRD4 function.
Use this network-level understanding to identify novel therapeutic targets and develop personalized medicine strategies for DRD4-related disorders. marquette.edu
Q & A
Q. Methodologies :
- X-ray crystallography (1.95 Å resolution) was used to determine the D4 receptor structure bound to the antipsychotic nemonapride, revealing ligand-binding pockets and conformational states .
- Computational docking screens evaluated ~600,000 compounds to prioritize candidates based on binding affinity and selectivity .
- Iterative ligand optimization combined molecular dynamics simulations with functional assays (e.g., radioligand displacement, cAMP inhibition) to refine agonist specificity .
Q. Key Findings :
- The selective agonist UCSF924 was identified, showing >1000-fold selectivity for D4 over D2/D3 receptors .
- Structural insights into the orthosteric pocket enabled rational design of subtype-specific ligands, minimizing off-target effects .
What genetic evidence supports positive selection of the DRD4 7R allele, and what methodologies were used?
Q. Methodologies :
Q. Key Findings :
- The 7R allele exhibits strong LD and a younger evolutionary origin than 4R, suggesting selection for traits like novelty-seeking .
- Unique recombination patterns and high population frequency despite low mutation rates support positive selection .
What experimental paradigms assess D4 receptor function in novelty-related behaviors?
Q. Methodologies :
Q. Key Findings :
- D4R−/− mice show reduced exploration in novel object tests (maximizing approach) but minimal differences in open field tests (maximizing avoidance), indicating D4’s role in novelty-driven exploration .
How do D4 receptor polymorphic variants influence intracellular signaling?
Q. Methodologies :
- Stable transfection of D4.2, D4.4, and D4.7 variants into CHO cells .
- cAMP inhibition assays measured dopamine’s potency (EC50) in reversing forskolin-stimulated cAMP .
Q. Key Findings :
- D4.7 exhibits ~2-fold reduced dopamine potency (EC50 = 37 nM) compared to D4.2/D4.4 (EC50 = 16 nM), with no difference in maximal efficacy .
- Polymorphic repeats do not affect signaling, suggesting extracellular loop motifs modulate function .
What non-neural roles does the D4 receptor play?
Q. Methodologies :
- Co-immunoprecipitation in renal cells identified D4-NCC (sodium chloride cotransporter) interactions .
- Ubiquitination assays and lysosome inhibition (e.g., chloroquine) tracked NCC degradation .
Q. Key Findings :
- D4 activation promotes NCC ubiquitination and lysosomal degradation , regulating sodium homeostasis and implicating D4 dysfunction in hypertension .
How do pharmacological chaperones enhance D4 receptor biogenesis?
Q. Methodologies :
- Proteasome inhibition (e.g., MG132) quantified receptor degradation .
- Antipsychotic pretreatment (e.g., clozapine) increased surface D4 expression via radioligand binding .
Q. Key Findings :
- Antipsychotics act as chaperones, increasing functional D4 expression by 2–3 fold and rescuing trafficking-deficient mutants .
- 7R variants show reduced chaperone sensitivity, linking genetics to drug response variability .
How are contradictory findings about D4 variant signaling resolved?
Q. Methodologies :
Q. Key Findings :
- Discrepancies arise from assay conditions (e.g., forskolin concentration) and cellular backgrounds; standardized protocols are critical .
What role do SH3 binding domains play in D4 receptor signaling?
Q. Methodologies :
Q. Key Findings :
- SH3 domains mediate constitutive internalization and modulate adenylyl cyclase/MAPK signaling, independent of polymorphic repeats .
What methods quantify constitutive activity in D4 receptors?
Q. Methodologies :
Q. Key Findings :
How do knockout models inform D4-mediated behaviors?
Q. Methodologies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
